N-isopropyl-N'-phenyl-p-phenylenediamine
Description
This compound is the N-substituted diamine that is 1,4-phenylenediamine substituted at one N with an isopropyl group and at the other with a phenyl group. It has a role as an antioxidant and an allergen.
4-(Isopropylamino)diphenylamine, also known as IPPD, is a chemical compound commonly used as an antiozonant in rubbers, particularly those used for tires. It is also a known allergen. Sensitivity to this compound may be identified with a clinical patch test.
N-isopropyl-n'-phenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n-isopropyl-n'-phenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
Properties
IUPAC Name |
1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBMGJOQLXMSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025485 | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES. | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
322 °F at 1 mmHg (NTP, 1992) | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
303 °F (NTP, 1992) | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³ | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg] | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Dark gray to black flakes | |
CAS No. |
101-72-4 | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antioxidant 4010NA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Isopropylamino)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Isopropylamino)diphenylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyzone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M7PSL4100 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C | |
| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20551 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely used antioxidant and antiozonant, primarily in the rubber industry. Beyond its industrial applications, IPPD exhibits a range of biological activities stemming from its chemical structure and metabolic products. This technical guide provides a comprehensive overview of the core mechanism of action of IPPD, focusing on its metabolic activation, induction of oxidative stress, interaction with cellular signaling pathways, and toxicological implications. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biological effects of aromatic amines and their derivatives.
Antioxidant and Antiozonant Mechanism
The primary industrial application of IPPD is to protect rubber and other polymers from degradation by ozone and oxygen.[1] Its mechanism of action as an antiozonant is attributed to its low ionization potential, allowing it to react with ozone more readily than the polymer chains.[2] This reaction involves the formation of an aminoxyl radical (R₂N-O•) from IPPD and a hydroperoxyl radical (HOO•) from ozone. These reactive species can then be neutralized by other antioxidant stabilizers present in the material.[2]
Key Reactions:
-
IPPD + O₃ → [IPPD•⁺] + O₃•⁻
-
[IPPD•⁺] + O₃•⁻ → IPPD-N-O• + HOO•
This fundamental reactivity also underpins its antioxidant properties in biological systems, where it can scavenge free radicals. However, the metabolic activation of IPPD in biological systems leads to a more complex cascade of events.
Metabolic Activation and Formation of Quinone Imines
The biological activity and toxicity of IPPD are intrinsically linked to its metabolic activation into reactive intermediates. While direct evidence for the specific cytochrome P450 (CYP) isozymes responsible for IPPD metabolism is limited in the available literature, the metabolism of related aromatic amines often involves CYP-mediated oxidation.[3][4] However, one study on the parent compound, p-phenylenediamine (PPD), found no evidence of hepatic CYP-mediated N-hydroxylamine formation, with N-acetylation being the primary metabolic pathway in human hepatocytes.[5] It is plausible that the substituted nature of IPPD alters its metabolic fate compared to PPD.
The key metabolic transformation of IPPD is its oxidation to a quinone-diimine, which can then be hydrolyzed to a p-benzoquinone imine .[2] These quinone imines are highly reactive electrophiles.[6][7]
Core Mechanisms of Action and Cellular Effects
The biological effects of IPPD are primarily mediated by its reactive quinone imine metabolites, which can induce oxidative stress and covalently modify cellular macromolecules.
Induction of Oxidative Stress
IPPD and its metabolites can disrupt the cellular redox balance, leading to oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants.
A study on zebrafish embryos exposed to IPPD demonstrated a significant decrease in the enzymatic activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), along with reduced levels of glutathione (GSH).[1] Concurrently, there was an elevation in malondialdehyde (MDA) content, a marker of lipid peroxidation.[1] This indicates that IPPD exposure impairs the cellular antioxidant defense system, leading to oxidative damage to cellular components.
Quantitative Data on Oxidative Stress Markers in Zebrafish Larvae
| Parameter | Control | 0.0012 mg/L IPPD | 0.0120 mg/L IPPD | 0.1200 mg/L IPPD | Reference |
| SOD Activity (U/mg protein) | ~35 | ~30 | ~25 | ~20 | [1] |
| CAT Activity (U/mg protein) | ~2.5 | ~2.2 | ~1.8 | ~1.5 | [1] |
| GSH Content (µmol/g protein) | ~12 | ~10 | ~8 | ~6 | [1] |
| MDA Content (nmol/mg protein) | ~2.5 | ~3.5 | ~4.5 | ~5.5 | [1] |
| Note: Values are approximate based on graphical data from the source and asterisks indicate statistically significant differences from the control group. |
Covalent Adduct Formation
The electrophilic nature of IPPD-derived quinone imines allows them to react with nucleophilic residues on proteins and DNA, forming covalent adducts.[6][7] This adduction can alter the structure and function of these critical macromolecules, leading to cytotoxicity and genotoxicity.
-
Protein Adducts: Quinone imines can react with sulfhydryl groups of cysteine residues and amino groups of lysine residues in proteins.[8][9] This can lead to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein aggregates.
-
DNA Adducts: Reaction with DNA bases can lead to the formation of DNA adducts, which may be mutagenic and contribute to carcinogenicity.[10]
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[11] Under basal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as quinone imines, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13] This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and detoxification genes, including those encoding for antioxidant enzymes like SOD and catalase, and enzymes involved in glutathione synthesis.[13][14][15]
The activation of the Nrf2 pathway by IPPD-derived metabolites represents a cellular attempt to counteract the induced oxidative stress. However, prolonged or excessive activation of this pathway can also have pathological consequences.
Toxicological Implications
The metabolic activation and subsequent cellular interactions of IPPD lead to various toxicological outcomes.
Cytotoxicity
The induction of oxidative stress and formation of protein and DNA adducts can lead to cell death. The specific IC50 values for IPPD-induced cytotoxicity in mammalian cell lines are not extensively reported in the readily available literature, but studies on related p-phenylenediamine derivatives show dose-dependent cytotoxicity in various cell types.[10]
Genotoxicity and Mutagenicity
The formation of DNA adducts by IPPD metabolites raises concerns about its genotoxic and mutagenic potential. Studies on the parent compound, p-phenylenediamine (PPD), have shown it to be weakly mutagenic in the Ames test (Salmonella typhimurium strain TA98) with metabolic activation.[1][10] PPD has also been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells and micronuclei in human lymphocytes in vitro.[1][10]
Allergic Contact Dermatitis
IPPD is a known sensitizer and a common cause of allergic contact dermatitis, particularly in occupational settings involving rubber products.[16] The mechanism involves the formation of a hapten-protein complex. The reactive quinone imine metabolite of IPPD acts as a hapten, binding to skin proteins to form an immunogenic conjugate. This complex is then recognized by the immune system, leading to a T-cell mediated delayed-type hypersensitivity reaction upon subsequent exposure.[16][17]
Endocrine Disruption
There is evidence to suggest that IPPD may act as an endocrine disruptor. A study in zebrafish embryos exposed to IPPD showed alterations in the expression of genes involved in the growth hormone/insulin-like growth factor (GH/IGF) and hypothalamic-pituitary-thyroid (HPT) axes.[1] This was accompanied by a significant decrease in thyroxine (T4) and 3,5,3'-triiodothyronine (T3) levels, indicating a disruption of the thyroid hormone system.[1] The precise mechanism by which IPPD interferes with these endocrine pathways requires further investigation but may involve interactions with hormone receptors or enzymes involved in hormone synthesis and metabolism.[18][19][20][21]
Experimental Protocols
This section provides an overview of key experimental methodologies for investigating the mechanism of action of IPPD.
In Vitro Antioxidant Activity Assays
Standard in vitro assays can be used to quantify the antioxidant capacity of IPPD.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the ferrous complex is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured as a decrease in absorbance.
Zebrafish Embryotoxicity Assay
The zebrafish embryo model is a valuable tool for assessing the developmental toxicity and endocrine-disrupting effects of chemicals like IPPD.[22][23][24][25][26]
General Protocol Outline:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure developmental synchrony.
-
Exposure: Expose embryos to a range of IPPD concentrations (and a vehicle control) in multi-well plates. The exposure period typically lasts for several days post-fertilization (e.g., up to 120 hours).[22]
-
Endpoint Assessment: Monitor embryos daily for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[22][25]
-
Molecular Analysis: At the end of the exposure period, larvae can be collected for molecular analyses, such as quantitative real-time PCR (qRT-PCR) to assess changes in gene expression related to endocrine pathways (e.g., GH/IGF and HPT axes) and oxidative stress responses (e.g., Nrf2 target genes).[1]
-
Biochemical Assays: Larval homogenates can be used for biochemical assays to measure antioxidant enzyme activities (SOD, CAT), GSH levels, and MDA content.[1]
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.[2][6][17][27]
General Protocol Outline:
-
Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).[10][17]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[3][17]
-
Exposure: Expose the bacterial strains to various concentrations of IPPD on a minimal agar plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[17]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect genotoxic damage in mammalian cells by identifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][28][29]
General Protocol Outline:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO cells) and culture them to a desired confluency.[1][10]
-
Exposure: Treat the cells with various concentrations of IPPD, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.[29]
HPLC-MS/MS for Quantification of IPPD and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of IPPD and its metabolites in biological matrices.[16][30][31]
General Protocol Outline:
-
Sample Preparation: Extract IPPD and its metabolites from the biological matrix (e.g., plasma, urine, cell lysates) using liquid-liquid extraction or solid-phase extraction.[16]
-
Chromatographic Separation: Separate the analytes using a suitable HPLC column (e.g., C18) and mobile phase gradient.[31]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the parent compound and its metabolites.[16][30]
-
Quantification: Use a stable isotope-labeled internal standard and a calibration curve to accurately quantify the concentrations of IPPD and its metabolites.
Conclusion
The mechanism of action of this compound is multifaceted, extending beyond its primary role as an antioxidant. Its metabolic activation to reactive quinone imines is a pivotal event that triggers a cascade of cellular responses, including oxidative stress, covalent modification of macromolecules, and modulation of key signaling pathways such as the Keap1-Nrf2 system. These molecular events underpin the observed toxicological effects of IPPD, including cytotoxicity, genotoxicity, allergic contact dermatitis, and potential endocrine disruption. A thorough understanding of these mechanisms is crucial for assessing the risks associated with IPPD exposure and for the development of safer alternatives. Further research is warranted to elucidate the specific enzymes involved in its metabolism and to obtain more comprehensive quantitative data on its effects in various biological systems.
References
- 1. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 10. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. Endocrine Disrupting Chemicals: Effects on Endocrine Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum [mdpi.com]
- 20. Frontiers | The adverse role of endocrine disrupting chemicals in the reproductive system [frontiersin.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Refinement of the zebrafish embryo developmental toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Ames test - Wikipedia [en.wikipedia.org]
- 28. Studies on three structurally related phenylenediamines with the mouse micronucleus assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. scispace.com [scispace.com]
An In-depth Technical Guide to N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a compound of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry.
Chemical Structure and Identification
This compound, commonly abbreviated as IPPD, is an aromatic amine. Its structure features a central p-phenylenediamine core substituted with an isopropyl group on one nitrogen atom and a phenyl group on the other.
-
IUPAC Name: N-isopropyl-N'-phenylbenzene-1,4-diamine
-
Molecular Formula: C₁₅H₁₈N₂[3]
-
Molecular Weight: 226.32 g/mol [3]
-
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of IPPD is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.
| Property | Value | References |
| Physical State | Purple-gray to black solid flakes or crystals. | [4] |
| Odor | Aromatic | [2] |
| Melting Point | 70-75 °C | [3] |
| Boiling Point | 366 °C | [5] |
| Density | 1.04 - 1.14 g/cm³ | [2][5] |
| Vapor Pressure | 0.000093 kPa at 50°C | [6] |
| Solubility | Soluble in oil, acetone, benzene, carbon tetrachloride, carbon disulfide, and ethanol. Sparingly soluble in gasoline. Insoluble in water. | [1][4][5] |
Synthesis of IPPD
Several synthetic routes to IPPD have been developed. One common and effective method is the alkylation of p-aminodiphenylamine with isopropyl bromide.
Experimental Protocol: Alkylation of p-Aminodiphenylamine
This protocol is based on the methodology described in patent RU2670975C1.
Materials:
-
p-Aminodiphenylamine
-
Isopropyl bromide
-
Potassium carbonate (crystalline)
-
Ethylene glycol
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-aminodiphenylamine, crystalline potassium carbonate, and ethylene glycol.
-
While stirring, add isopropyl bromide to the mixture. The molar ratio of p-aminodiphenylamine to isopropyl bromide to potassium carbonate should be approximately 1:4:1.[4]
-
Heat the reaction mixture to 90-91°C and maintain this temperature for 2-2.5 hours with continuous stirring.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate of potassium bromide using a Büchner funnel and wash it with a small amount of ethylene glycol.
-
The filtrate, containing the crude IPPD, is then purified by vacuum distillation to yield the final product.
Synthesis Workflow for IPPD
Antioxidant and Antiozonant Properties
IPPD is a highly effective antioxidant and antiozonant, particularly for natural and synthetic rubbers. Its protective mechanism involves scavenging harmful free radicals and reacting with ozone before it can degrade the polymer chains.
The primary antioxidant action of IPPD is attributed to the hydrogen-donating ability of its secondary amine groups. It can terminate radical chain reactions by donating a hydrogen atom to a peroxy radical, thus forming a stable radical itself which does not propagate the chain reaction.
As an antiozonant, IPPD reacts with ozone at a much faster rate than the double bonds in rubber. This preferential reaction protects the rubber from ozone-induced cracking. The reaction proceeds through the formation of aminoxyl radicals and ultimately leads to the formation of various transformation products.
Antiozonant Action of IPPD
Analytical Methodologies
The quantification of IPPD in various matrices, especially in rubber formulations, is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for this analysis.
Experimental Protocol: HPLC Analysis of IPPD in Rubber
The following is a general workflow for the determination of IPPD in a rubber sample.
Materials and Equipment:
-
Rubber sample containing IPPD
-
Organic solvent for extraction (e.g., acetone, chloroform)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/water mixture)
-
IPPD standard for calibration
Procedure:
-
Sample Preparation: A known weight of the rubber sample is extracted with a suitable organic solvent to dissolve the IPPD. This may involve techniques like Soxhlet extraction or ultrasonication.
-
Filtration: The extract is filtered to remove any insoluble rubber particles.
-
HPLC Analysis: A specific volume of the filtered extract is injected into the HPLC system.
-
Separation: The components of the extract are separated on the C18 column using an appropriate mobile phase composition.
-
Detection: IPPD is detected by its UV absorbance at a specific wavelength.
-
Quantification: The concentration of IPPD in the sample is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of IPPD.
Experimental Workflow for HPLC Analysis
Spectral Data
The following table summarizes the characteristic spectral data for IPPD, which is vital for its identification and structural elucidation.
| Spectral Data | Characteristic Peaks/Signals |
| UV-Vis | Data not explicitly found in the provided search results. Generally, aromatic amines exhibit strong absorption in the UV region. |
| Infrared (IR) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-N stretching are expected. Specific peak positions were not detailed in the search results. |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons on both phenyl rings, and the N-H protons are expected. |
| ¹³C NMR | Signals for the isopropyl carbons, and the aromatic carbons of both the phenyl and p-phenylenediamine rings are expected. |
Note: While the types of expected signals are known, specific, high-resolution spectral data with peak assignments were not available in the initial search results. For detailed spectral analysis, it is recommended to consult specialized spectral databases or acquire experimental data.
Conclusion
This compound (IPPD) is a well-established and highly effective antioxidant and antiozonant. Its chemical structure, with its reactive secondary amine groups, is key to its protective functions in rubber and other polymeric materials. The synthesis and analytical methods described in this guide provide a foundation for researchers and professionals working with this important industrial chemical. Further research into its detailed reaction kinetics and the toxicological profiles of its degradation products remains an area of active interest.
References
- 1. welltechchem.com [welltechchem.com]
- 2. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 3. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 4. Rubber Antioxidant IPPD (4010NA) [hisenchemical.com]
- 5. IPPD Antioxidant 4010NA|N-isopropyl-N`-phenylenediamine [tanyunchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to N-isopropyl-N'-phenyl-p-phenylenediamine (CAS 101-72-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a high-efficiency, versatile antioxidant and antiozonant primarily used in the rubber and plastics industries.[1][2][3] Classified as a p-phenylenediamine derivative, its primary function is to protect polymers from degradation caused by oxidation, ozone, heat, and light.[1][2] While its industrial applications are well-established, its toxicological profile, particularly as a potent skin sensitizer, and its environmental fate are of significant interest to researchers in toxicology and environmental science.[4][5] This guide provides a comprehensive technical overview of IPPD, including its chemical properties, applications, toxicological data, and relevant experimental methodologies, presented for a scientific audience.
Chemical and Physical Properties
IPPD is a solid substance that appears as purple to dark brown or black flakes or granules with an aromatic odor.[1][3][6] It is insoluble in water but soluble in various organic solvents such as oils, benzene, ethanol, and acetone.[1][3] The compound is known to discolor when exposed to air and sunlight, though this does not reportedly affect its antioxidant efficiency.[3][7]
Table 1: Physicochemical Properties of IPPD (CAS 101-72-4)
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][5] |
| CAS Number | 101-72-4 | [1][5] |
| Molecular Formula | C15H18N2 | [1][2][5] |
| Molecular Weight | 226.32 g/mol | [1][2][5] |
| Appearance | Purple to dark brown/black flakes or granules | [1][3][6][8] |
| Melting Point | 70-78 °C | [2][3][4][5] |
| Boiling Point | ~322 °C at 1 mm Hg | [3] |
| Density | 1.04 g/cm³ | [3][5] |
| Water Solubility | Insoluble | [1][3][9] |
| Organic Solubility | Soluble in oils, benzene, ethanol, acetone, etc. | [1][3] |
| Purity | ≥ 95% (Typical commercial grade) | [3][8] |
Synthesis and Mechanism of Action
Synthesis
The industrial synthesis of IPPD typically involves the reaction of aniline with isopropyl alcohol in the presence of an oxidizing agent and a catalyst, such as copper or iron.[2] Another described method involves the combination of N-vinyl-p-cinnamon and p-hydroxydiphenylamine with a primary amine in the presence of methanol.[3]
Antioxidant and Antiozonant Mechanism
IPPD functions as a potent antioxidant and antiozonant by scavenging free radicals and reacting with ozone.[2][5] Its effectiveness stems from its low ionization energy, which allows it to react with ozone more rapidly than the rubber polymer itself.[2][5] This reaction converts IPPD into a stable aminoxyl radical, while ozone is converted to a hydroperoxyl radical, both of which can be further scavenged, thereby terminating the degradation chain reaction.[5] This process protects rubber products from cracking, splitting, and aging.[1][2]
Industrial Applications
The primary application of IPPD is as a stabilizer in the rubber industry. It is widely used in the manufacturing of:
-
Tires: Including pneumatic and solid tires for airplanes, cars, and bicycles.[3][7]
-
Mechanical Rubber Goods: Such as belts, hoses, cables, and automotive mounts.[3][10]
-
Plastics: It serves as a stabilizer in plastics like polypropylene and polyethylene to maintain color and physical properties.[2]
-
Other Products: IPPD is also used in the production of toys, packaging materials, and as a fuel additive.[2][10]
Toxicology and Human Health
IPPD presents a moderate acute oral toxicity but very low dermal toxicity.[4] The most significant human health concern is its potent activity as a skin sensitizer, which can lead to allergic contact dermatitis.[4][5][9] This has been documented in occupational settings and from contact with consumer products containing IPPD.[4]
Table 2: Toxicological Data for IPPD
| Endpoint | Species | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | ~800 mg/kg | [4] |
| Acute Dermal Toxicity | Rabbit | Very low toxicity | [4] |
| Skin Irritation | Human, Animal | Not considered a skin irritant | [4] |
| Eye Irritation | Animal | Not considered an eye irritant | [4] |
| Skin Sensitization | Human, Animal | Potent sensitizer | [4][5] |
| Aquatic Toxicity (LC50, 96h) | Fish (various) | 0.34 - 0.43 mg/L | [4] |
Mechanism of Skin Sensitization
Skin sensitization is a T-cell-mediated allergic response.[11] It occurs in two phases: induction and elicitation.[12] For a chemical like IPPD to induce sensitization, the low-molecular-weight compound (a hapten) must penetrate the skin and covalently bind to endogenous skin proteins.[11] This hapten-protein complex is then recognized and processed by dendritic cells (antigen-presenting cells), which migrate to the lymph nodes and present the antigen to naive T-cells, leading to their proliferation and the formation of memory T-cells.[13] Subsequent exposure to the same chemical triggers the elicitation phase, resulting in an inflammatory response known as allergic contact dermatitis.[12] The oxidation of p-phenylenediamines is a key step in forming the reactive species that bind to proteins and initiate this immune cascade.[14][15]
Caption: Induction phase of IPPD-mediated skin sensitization.
Environmental Fate and Ecotoxicology
IPPD enters the environment primarily through the leaching from rubber products, especially tire wear particles.[5] It has a high log Kow, suggesting it will partition to sediment and soil.[4] Photolysis is a significant degradation pathway in aqueous environments, where IPPD can be transformed by hydroxyl radicals and singlet oxygen.[16] A major concern is the transformation of p-phenylenediamine antioxidants into their quinone derivatives, such as the highly toxic 6PPD-quinone, which has been shown to cause acute mortality in fish.[17][18] IPPD itself is classified as very toxic to aquatic life.[4][10]
Caption: Environmental fate and transformation of IPPD.
Experimental Protocols
Protocol: Analysis of IPPD in a Sample Matrix (e.g., Water, Rubber)
This protocol provides a general workflow for the quantitative analysis of IPPD using High-Performance Liquid Chromatography (HPLC), a common and robust method for such compounds.[19][20]
1. Sample Preparation & Extraction:
- Water Samples: Perform a liquid-liquid extraction. Acidify the water sample (e.g., to pH 2) and extract with a non-polar solvent like hexane or dichloromethane. Concentrate the organic phase under a gentle stream of nitrogen.
- Rubber Samples: Cryogenically grind the rubber sample to a fine powder. Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) using a suitable solvent (e.g., acetone or a toluene/isopropanol mixture).
- Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., another p-phenylenediamine derivative not expected in the sample) prior to extraction to correct for recovery losses.
2. Chromatographic Conditions (HPLC-UV/MS):
- Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometry (MS) detector.[20]
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used. For example, start with a mixture of acetonitrile and water (e.g., 50:50) and gradually increase the acetonitrile concentration to 95-100% over 15-20 minutes. The aqueous phase may be buffered (e.g., with ammonium acetate) for MS compatibility.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection:
- UV: Monitor at the wavelength of maximum absorbance for IPPD (typically around 280-300 nm).
- MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion [M+H]⁺.
3. Quantification:
- Prepare a calibration curve using certified standards of IPPD at several concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Plot the peak area ratio (IPPD/Internal Standard) against the concentration.
- Quantify the IPPD concentration in the extracted samples by interpolating their peak area ratios from the calibration curve.
start [label="Sample Collection\n(Water, Rubber, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Sample Preparation\n(Grinding, Weighing)"];
spike [label="Spike with\nInternal Standard"];
extract [label="Solvent Extraction\n(LLE or Soxhlet)"];
concentrate [label="Concentrate Extract"];
hplc [label="HPLC-UV/MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
quant [label="Data Processing &\nQuantification"];
end [label="Final Concentration\nReported", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep;
prep -> spike;
spike -> extract;
extract -> concentrate;
concentrate -> hplc;
hplc -> quant;
quant -> end;
}
Caption: General workflow for the analysis of IPPD in environmental samples.
Protocol: In Vivo Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)
The LLNA is a validated in vivo method (OECD Test Guideline 429) for identifying potential skin sensitizers. It measures lymphocyte proliferation in the draining lymph nodes as an indicator of a sensitization response.
1. Animals:
- Use female mice of a recommended strain (e.g., CBA/Ca or CBA/J).
2. Test Substance Preparation:
- Prepare at least three concentrations of IPPD in a suitable vehicle (e.g., acetone/olive oil 4:1 v/v). A vehicle control group is also required.
3. Application:
- On Day 1, 2, and 3, apply 25 µL of the test substance preparation or vehicle control to the dorsal surface of each ear of the mice.
4. Proliferation Measurement:
- On Day 6, inject all mice intravenously with a radiolabeled precursor, typically ³H-methyl thymidine.
- Five hours after injection, humanely euthanize the mice and excise the draining auricular lymph nodes from both ears.
5. Sample Processing and Analysis:
- Prepare a single-cell suspension from the pooled lymph nodes for each mouse.
- Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.
6. Data Interpretation:
- Calculate a Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
- A substance is classified as a sensitizer if the SI is ≥ 3.
Conclusion
This compound is an industrially vital chemical that provides essential protection to rubber and plastic goods. However, its toxicological profile, particularly its potent skin-sensitizing properties and high aquatic toxicity, necessitates careful handling and risk management. For drug development professionals, the mechanism of IPPD-induced skin sensitization serves as a relevant case study in hapten-mediated immunotoxicity. Continued research into its environmental degradation pathways and the toxicity of its transformation products is crucial for a complete understanding of its overall impact on environmental and human health.
References
- 1. Rubber Antioxidant IPPD (4010NA) [hisenchemical.com]
- 2. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 3. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IPPD [welltechchem.com]
- 8. kemiachem.com [kemiachem.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. scribd.com [scribd.com]
- 11. Skin irritation and sensitization: mechanisms and new approaches for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 20. file.scirp.org [file.scirp.org]
An In-depth Technical Guide to the Thermal Degradation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antioxidant and antiozonant, primarily in the rubber industry, to protect materials from degradation due to heat, oxygen, and ozone.[1] Understanding its thermal stability and degradation pathways is crucial for predicting its performance at elevated temperatures, ensuring product quality, and assessing its environmental fate. This technical guide provides a comprehensive overview of the thermal degradation of IPPD, including its degradation characteristics, the analytical techniques used for its study, and detailed experimental protocols.
Thermal Degradation Profile of IPPD
The thermal degradation of IPPD, particularly in the context of its application in rubber compounds, has been investigated using various analytical techniques. When incorporated into a natural rubber matrix, IPPD exhibits a multi-stage degradation process. Differential Thermal Analysis (DTA) reveals endothermic peaks at approximately 405 °C, 550 °C, and 660 °C.[2] Correspondingly, Thermogravimetric Analysis (TGA) of this composite shows a total weight reduction of 81.745%, indicating significant decomposition and volatilization of the material at these elevated temperatures.[2]
While data on the thermal degradation of pure IPPD is limited, studies on related poly(p-phenylenediamine) derivatives show that they generally begin to decompose at temperatures above 400 °C.[3][4] This suggests that the initial degradation temperature of pure IPPD is likely to be in a similar range.
Degradation Pathways and Products
The thermal degradation of IPPD involves the cleavage and rearrangement of its chemical structure, leading to the formation of various smaller molecules. While a complete pathway for the thermal degradation of pure IPPD is not extensively documented in the literature, insights can be gained from studies on its thermo-oxidative degradation and its behavior in different environments.
Under thermo-oxidative conditions, p-phenylenediamine antioxidants are known to form intermediates such as hydroxylamine and N-formyl derivatives.[5] Furthermore, studies on the aquatic thermal degradation of IPPD have identified N-phenyl-p-benzoquinone monoamine (BQMI) as a significant degradation product.[6] It is plausible that similar quinone-like structures and other fragments are formed during the thermal degradation of pure IPPD. Mass spectrometry studies of related p-phenylenediamine quinone derivatives can provide valuable information for the identification of these thermal fragments.
A proposed logical workflow for investigating the thermal degradation of IPPD is outlined in the following diagram:
Caption: Workflow for IPPD Thermal Degradation Analysis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the thermal degradation of IPPD, primarily from studies conducted on IPPD within a natural rubber matrix.
| Parameter | Value | Analytical Method | Matrix | Reference |
| Endothermic Peak 1 | 405 °C | DTA | Natural Rubber | [2] |
| Endothermic Peak 2 | 550 °C | DTA | Natural Rubber | [2] |
| Endothermic Peak 3 | 660 °C | DTA | Natural Rubber | [2] |
| Total Weight Reduction | 81.745% | TGA | Natural Rubber | [2] |
| Initial Decomposition | > 400 °C | TGA | Poly(p-phenylenediamine) | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of IPPD's thermal degradation. The following sections outline protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of IPPD.
Instrumentation: A standard thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of pure IPPD powder into an alumina or platinum crucible.
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.
Caption: TGA Protocol for IPPD Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions of IPPD.
Instrumentation: A standard differential scanning calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of pure IPPD powder into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 450 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Determine the melting point (peak of the endotherm), enthalpy of fusion (area under the melting peak), and any other exothermic or endothermic events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of IPPD's thermal degradation.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of pure IPPD into a pyrolysis sample cup.
-
Instrument Setup:
-
Pyrolysis Temperature: A single-shot pyrolysis at a temperature sufficient to induce degradation (e.g., 600 °C) or a multi-step thermal desorption and pyrolysis program.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
GC Oven Program: A temperature program designed to separate a wide range of volatile compounds (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.
-
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify IPPD and its non-volatile degradation products.
Instrumentation: A standard HPLC system with a UV or diode-array detector (DAD).
Protocol:
-
Sample Preparation: Prepare a stock solution of pure IPPD in a suitable solvent (e.g., acetonitrile). For degradation studies, heat the solution or a solid sample and then dissolve the residue in the mobile phase.
-
Instrument Setup:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acid modifier such as phosphoric acid or formic acid to improve peak shape.[7] For example, a starting mobile phase could be 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where IPPD and its expected degradation products absorb (e.g., 254 nm or 280 nm).
-
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Identify and quantify the peaks corresponding to IPPD and its degradation products by comparing their retention times and UV spectra with those of known standards.
Signaling Pathways and Logical Relationships
The thermal degradation of IPPD likely proceeds through a free-radical mechanism, especially under thermo-oxidative conditions. The initial step is likely the homolytic cleavage of the weakest bonds in the molecule, which are the N-H and C-N bonds. This would generate various radical species that can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation. The following diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of IPPD thermal degradation.
Caption: Hypothetical Degradation Pathway of IPPD.
Conclusion
The thermal degradation of this compound is a complex process that is critical to its function as an antioxidant. While comprehensive data on the degradation of pure IPPD is still emerging, analysis of its behavior in polymer matrices and related compounds provides valuable insights. The application of advanced analytical techniques such as TGA, DSC, Py-GC-MS, and HPLC, guided by detailed experimental protocols, is essential for a thorough understanding of its thermal stability, degradation products, and underlying reaction mechanisms. Further research focusing on the thermal analysis of pure IPPD will be instrumental in refining our knowledge and enhancing its application in various industries.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (IPPD) [lgcstandards.com]
- 6. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Isopropyl-N’-phenyl-p-phenylenediamine | SIELC Technologies [sielc.com]
The Dual Nature of IPPD: An In-Depth Technical Guide on its Role as a Free Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a synthetic organic compound renowned for its potent antioxidant and antiozonant properties, primarily within the rubber industry. Beyond its industrial applications, the fundamental chemistry of IPPD as a free radical scavenger presents a compelling area of study for researchers in the biomedical and pharmaceutical fields. This technical guide delves into the core mechanisms of IPPD's antioxidant action, provides detailed experimental protocols for its evaluation, and explores its potential interactions with biological signaling pathways. While direct quantitative data on IPPD's antioxidant capacity in biological systems is limited in publicly available literature, this paper synthesizes existing knowledge on IPPD and structurally related p-phenylenediamine derivatives to provide a comprehensive resource for scientists investigating novel antioxidant compounds.
Introduction to IPPD and its Antioxidant Properties
IPPD, a derivative of p-phenylenediamine, is a dark-colored solid at room temperature.[1][2][3] Its primary commercial use is as an additive in rubber formulations to prevent degradation from exposure to ozone and oxygen.[1][4] The very properties that make IPPD an effective industrial antioxidant—its ability to readily donate a hydrogen atom to neutralize reactive species—are what make it a subject of interest for its potential as a free radical scavenger in biological contexts.[1][5]
Free radicals, highly reactive molecules with unpaired electrons, are generated as byproducts of normal metabolic processes and through exposure to environmental stressors.[6] An overabundance of these radicals leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.
Mechanism of Free Radical Scavenging by IPPD
The antioxidant activity of IPPD and other p-phenylenediamine derivatives stems from their low ionization potential, which allows them to react with free radicals and other oxidizing agents more readily than many biological molecules.[1] The core mechanism involves the donation of a hydrogen atom from one of the amine groups to a free radical, thus neutralizing the radical and preventing it from causing cellular damage.
This reaction transforms the IPPD molecule into a resonance-stabilized aminyl radical.[7] This radical is significantly less reactive than the initial free radical it neutralized. The stability of the resulting IPPD radical is a key feature of its antioxidant efficacy, as it prevents the propagation of radical chain reactions. The IPPD radical can be further oxidized, ultimately leading to the formation of a quinone derivative.[1]
dot
Figure 1: Mechanism of IPPD as a free radical scavenger.
Quantitative Analysis of Antioxidant Activity
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| 4-Aminodiphenylamine derivative (Compound 1) | DPPH | - (87% inhibition) | - | - |
| Aminodi(hetero)arylamine (ortho-amino, para-methoxy) | RSA | 63 µM | Trolox | - |
| Aminodiarylamine (para-amino) | TBARS | 7 µM | Trolox | >7 µM |
| Schima wallichii (Ethanol Extract) | DPPH | 80 | - | - |
| Schima wallichii (Aqueous Extract) | DPPH | 140 | - | - |
| Schima wallichii (Ethanol Extract) | ABTS | 60 | - | - |
| Schima wallichii (Aqueous Extract) | ABTS | 100 | - | - |
Note: The data presented for aminodiphenylamine and aminodi(hetero)arylamine derivatives are for compounds structurally related to IPPD and are intended to provide a comparative context for the potential antioxidant activity of this class of molecules.[8][9] The data for Schima wallichii extracts are included to demonstrate a range of IC50 values in common antioxidant assays.[10]
Potential Interaction with Cellular Signaling Pathways
The interaction of antioxidant compounds with cellular signaling pathways is a critical area of research in drug development. The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
While no direct studies have been identified that investigate the effect of IPPD on the Nrf2 pathway in a therapeutic context, it is plausible that as an antioxidant, IPPD could modulate this pathway. By reducing the overall burden of reactive oxygen species, IPPD could indirectly influence the activation state of the Keap1-Nrf2 system. Furthermore, some antioxidants are known to directly interact with the cysteine residues on Keap1, leading to Nrf2 activation. Whether IPPD or its metabolites can act as direct modulators of this pathway remains an area for future investigation.
dot
References
- 1. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant and antiozonant widely used in the rubber industry, particularly in tire manufacturing. Its potential release into the environment through tire wear and industrial processes necessitates a thorough understanding of its environmental fate and degradation. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation pathways of IPPD, its transformation products, and its mobility in various environmental compartments. Quantitative data on degradation rates are summarized, and detailed experimental protocols for key analytical methods are provided. Furthermore, this guide includes visualizations of the primary degradation pathways and experimental workflows to facilitate a deeper understanding of the complex processes governing the environmental persistence and transformation of IPPD.
Introduction
This compound (IPPD) is a crucial additive in rubber products, protecting them from degradation by ozone and oxidation[1]. However, its widespread use raises concerns about its environmental impact upon release from products such as tires. Understanding the environmental fate of IPPD is essential for assessing its potential risks to ecosystems and human health. This guide synthesizes the available scientific literature on the degradation and transformation of IPPD in the environment, focusing on hydrolysis, biodegradation, and photodegradation processes.
Physicochemical Properties
A summary of the key physicochemical properties of IPPD is presented in Table 1. These properties influence its distribution and behavior in the environment.
Table 1: Physicochemical Properties of IPPD
| Property | Value | Reference |
| CAS Number | 101-72-4 | [1] |
| Molecular Formula | C₁₅H₁₈N₂ | [1] |
| Molar Mass | 226.32 g/mol | [1] |
| Appearance | Dark grey flakes | [1] |
| Melting Point | 72-76 °C | [1] |
| Water Solubility | ~15 mg/L | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 3.9 | [2] |
Environmental Degradation Pathways
IPPD undergoes degradation in the environment through various abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.
Abiotic Degradation
3.1.1. Hydrolysis
IPPD is susceptible to rapid hydrolysis in aqueous environments. The rate of hydrolysis is influenced by the properties of the water.[2] Half-lives for the chemical transformation of IPPD have been reported to be 11 hours in purified water, 5 hours in membrane-filtered river water, and 2 hours in unfiltered river water.[2] Another study found that 99% of IPPD hydrolyzed within 24 hours in deionized water at pH 7 and 25°C.[2] The primary hydrolysis products identified are benzoquinoneimine-N-phenyl and 4-hydroxydiphenylamine, with isopropylamine also being detected.[2]
3.1.2. Photodegradation
Biotic Degradation
Microbial activity contributes to the degradation of IPPD in soil and water. Biodegradation studies have shown rapid primary degradation of IPPD.[2] One study reported a half-life of 0.6 ± 0.1 days for IPPD in an aerobic biodegradation experiment. However, the ultimate degradation, as measured by carbon dioxide evolution, can be low, suggesting the formation of more persistent metabolites.[2]
Transformation Products
The degradation of IPPD leads to the formation of several transformation products. The most commonly reported are:
-
Benzoquinoneimine-N-phenyl: A major product of hydrolysis.[2]
-
4-Hydroxydiphenylamine (4-HDPA): A minor product of hydrolysis.[2]
-
Isopropylamine: Also detected as a hydrolysis product.[2]
-
IPPD-quinone (IPPDQ): The quinone derivative of IPPD, which can be formed through oxidation.[1]
The breakdown products of IPPD may be more persistent in the environment than the parent compound.[2]
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation of IPPD in various environmental compartments.
Table 2: Summary of Quantitative Degradation Data for IPPD
| Degradation Process | Matrix | Half-life (t½) | Conditions | Reference |
| Hydrolysis | Purified Water | 11 hours | - | [2] |
| Hydrolysis | Filtered River Water | 5 hours | - | [2] |
| Hydrolysis | Unfiltered River Water | 2 hours | - | [2] |
| Hydrolysis | Deionized Water | < 24 hours (99% degraded) | pH 7, 25°C | [2] |
| Biodegradation | Aqueous Medium (Aerobic) | 0.6 ± 0.1 days | - |
Environmental Mobility
The mobility of IPPD in soil and its potential to leach into groundwater is a key aspect of its environmental risk assessment. A crucial parameter for assessing mobility is the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests higher mobility.
While a specific, experimentally determined Koc value for IPPD was not found in the reviewed literature, its log Kow of 3.9 suggests a moderate potential for sorption to organic matter in soil and sediment.[2] Chemicals with a log Kow in this range are generally expected to have moderate mobility in soil. Further studies are needed to determine the precise Koc value for IPPD to accurately model its transport in the subsurface.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of chemicals. The following sections outline the general principles of key experimental protocols relevant to the study of IPPD degradation, based on internationally recognized guidelines.
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).
-
Principle: Sterile aqueous buffer solutions of different pH values are treated with the test substance and incubated in the dark at a constant temperature.[4][5][6]
-
Procedure:
-
Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of IPPD to each buffer solution. The concentration should not exceed half of its water solubility.[5]
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[6]
-
At appropriate time intervals, collect samples from each solution.
-
Analyze the samples for the concentration of IPPD and its hydrolysis products (e.g., benzoquinoneimine-N-phenyl and 4-hydroxydiphenylamine) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[7][8]
-
Plot the concentration of IPPD versus time for each pH to determine the hydrolysis rate constant and the half-life.[6]
-
Ready Biodegradability (based on OECD Guideline 301)
This set of guidelines provides methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium. The CO₂ Evolution Test (OECD 301B) is a commonly used method.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by determining the amount of CO₂ produced.[9][10]
-
Procedure:
-
Prepare a mineral medium containing the test substance (IPPD) as the sole carbon source.
-
Inoculate the medium with a small amount of activated sludge from a wastewater treatment plant.
-
Incubate the test mixture in sealed vessels with a CO₂-free air supply. The evolved CO₂ is trapped in a potassium hydroxide solution.
-
The amount of CO₂ produced is determined by titrating the remaining potassium hydroxide or by measuring the total inorganic carbon.
-
The test is run for 28 days, and the percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.[10]
-
A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test.[10]
-
Visualizations
IPPD Degradation Pathway
The following diagram illustrates the primary degradation pathways of IPPD in the environment, including hydrolysis and oxidation.
Experimental Workflow for Hydrolysis Study
The following diagram outlines the typical experimental workflow for determining the hydrolysis rate of IPPD.
Conclusion
This compound (IPPD) is subject to rapid degradation in the environment through hydrolysis, photolysis, and biodegradation. The primary degradation pathways lead to the formation of transformation products such as benzoquinoneimine-N-phenyl, 4-hydroxydiphenylamine, and IPPD-quinone. While the parent compound degrades relatively quickly, some of its transformation products may exhibit greater persistence, warranting further investigation into their long-term environmental fate and potential ecotoxicological effects. The mobility of IPPD in soil is expected to be moderate, but more specific data on its soil sorption coefficient (Koc) are needed for accurate environmental modeling. Standardized testing protocols, such as those provided by the OECD, are essential for generating reliable and comparable data to support comprehensive risk assessments of IPPD and its degradation products. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental assessment and management of this widely used industrial chemical.
References
- 1. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Test No. 111: Hydrolysis as a Function of pH | OECD [oecd.org]
- 6. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Methodological & Application
Application Notes & Protocols: The Use of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) as an Antioxidant in Polymer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), also known as 4010NA, is a highly effective antioxidant and antiozonant belonging to the p-phenylenediamine (PPD) class of chemicals.[1][2] It is extensively used in the rubber and plastics industry to protect polymeric materials from degradation caused by oxidation, heat, and exposure to ozone.[3][4] The degradation process in polymers, often initiated by heat, UV radiation, or mechanical stress, involves the formation of free radicals, which can lead to a chain reaction of bond scission, cross-linking, and the overall deterioration of material properties such as strength, flexibility, and color.[3] IPPD's chemical structure, featuring two amino groups and aromatic rings, enables it to effectively scavenge these destructive free radicals and react with ozone, thereby prolonging the service life of polymer products.[1] It is a crucial additive in the manufacturing of tires, conveyor belts, hoses, cables, and other rubber products that operate under demanding conditions.[2][3]
Mechanism of Action
IPPD functions primarily as a radical scavenger and an antiozonant. Its effectiveness stems from its low ionization potential, which allows it to react with harmful species faster than the polymer matrix.[1]
-
Antioxidant Action (Radical Scavenging): The oxidative degradation of polymers is an autocatalytic cycle involving free radicals. IPPD interrupts this cycle by donating a hydrogen atom from one of its amine groups to the highly reactive peroxy radicals (ROO•) that propagate the chain reaction. This process neutralizes the peroxy radical and forms a stable hydroperoxide and an IPPD radical. The IPPD radical is resonance-stabilized and less reactive, effectively halting the degradation cascade. IPPD can also regenerate itself after neutralizing a free radical, providing long-lasting protection.[1][5]
-
Antiozonant Action: Ozone in the atmosphere can attack the double bonds present in unsaturated polymers like natural rubber, leading to ozone cracking. IPPD migrates to the polymer surface and reacts with ozone more readily than the polymer chains do. This reaction forms a protective, non-reactive film on the surface, preventing ozone from reaching the polymer and causing degradation.[1][3][5]
Below is a diagram illustrating the free radical scavenging mechanism of IPPD.
Caption: Free radical scavenging mechanism of IPPD in polymers.
Quantitative Performance Data
The effectiveness of IPPD as an antioxidant can be quantified by measuring various properties of the polymer before and after aging. The tables below summarize key performance data from studies on natural rubber (NR) and nitrile butadiene rubber (NBR).
Table 1: Mechanical and Thermal Properties of Natural Rubber Compounds with Different Antioxidants. [6] Data from vulcanized natural rubber compounds with a concentration of 4 grams of antioxidant and a mixing time of 20 minutes.
| Property | Antioxidant IPPD | Antioxidant TMQ |
| Tensile Strength (MPa) | 27.986 | 28.108 |
| Elongation at Break (%) | 583.75 | 552.63 |
| Mooney Viscosity | 20.8 | 26.7 |
| Thermal Analysis (DTA Endothermic Peaks) | 405°C, 550°C, 660°C | 397°C, 514°C, 610°C |
| Thermal Analysis (TGA Total Reduction) | 81.745% | 82.356% |
Table 2: Migration Rates of Different Antioxidants in NBR Composites. [7]
| Antioxidant | Type | Migration Rate (%) |
| IPPD (4010NA) | p-Phenylenediamine | 77.8 |
| TMPPD | p-Phenylenediamine | 47.7 |
| MC | N-(4-anilino phenyl) maleic imide | 15.6 |
Note: A lower migration rate indicates better persistence of the antioxidant within the polymer matrix.
Experimental Protocols
To evaluate the performance of IPPD in a polymer system, a series of standardized tests are conducted. The following protocols outline the general methodologies for sample preparation and key analytical techniques.
An overall workflow for this process is visualized below.
References
- 1. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 2. IPPD [welltechchem.com]
- 3. Rubber Antioxidant IPPD: Enhancing Durability and Performance in High-Stress Applications [chembroad.com]
- 4. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating IPPD into Rubber Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IPPD) is a potent antiozonant and antioxidant widely utilized in the rubber industry to enhance the durability and service life of rubber products. Its primary function is to protect unsaturated elastomers, such as natural rubber (NR) and synthetic rubbers like nitrile butadiene rubber (NBR) and styrene-butadiene rubber (SBR), from degradation caused by exposure to atmospheric ozone and oxygen. This degradation manifests as cracking and a loss of mechanical properties, ultimately leading to product failure. These application notes provide detailed protocols for the incorporation of IPPD into rubber compounds and an analysis of its effects on the material's properties.
Data Presentation: Effects of IPPD on Rubber Compounds
The incorporation of IPPD into rubber formulations significantly influences the curing characteristics and mechanical properties of the vulcanized rubber. The following tables summarize the quantitative effects of IPPD on different rubber compounds.
Table 1: Effect of IPPD on Cure Characteristics of NBR and EPDM Rubber Compounds
| Property | NBR without IPPD | NBR with 1 phr IPPD | EPDM without IPPD | EPDM with 1 phr IPPD |
| Minimum Torque (ML) (dNm) | 2.5 | 2.2 | 3.0 | 2.8 |
| Maximum Torque (MH) (dNm) | 15.5 | 14.8 | 18.0 | 17.5 |
| Scorch Time (ts2) (min) | 3.5 | 4.0 | 4.5 | 5.0 |
| Cure Time (t90) (min) | 12.5 | 13.5 | 15.0 | 16.0 |
Source: Adapted from a study on the effects of antioxidants on NBR and EPDM compounds. The data shows that the addition of 1 phr of IPPD can slightly decrease the minimum and maximum torque while increasing the scorch and cure times, indicating a slight retardation of the vulcanization process.
Table 2: Expected Influence of Varying IPPD Concentration on Mechanical Properties of Natural Rubber (Illustrative)
| IPPD Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Ozone Resistance (Static, 50 pphm) |
| 0 | Lower | Moderate | Base Value | Poor (Cracking observed) |
| 1 | Increased | Increased | Slight Increase | Good (No cracking) |
| 2 | Optimal | Optimal | Slight Increase | Excellent (No cracking) |
| 3 | Decreased | Decreased | Slight Increase | Excellent (No cracking) |
Note: This table is illustrative and based on established principles. Specific values will vary depending on the full compound formulation and processing conditions. Generally, tensile strength and elongation at break are expected to increase with IPPD addition up to an optimal concentration (typically around 2 phr), after which they may decrease due to effects on the crosslink density.
Experimental Protocols
Protocol 1: Incorporation of IPPD into a Natural Rubber Compound via Two-Roll Mill
This protocol details the procedure for mixing a natural rubber compound containing IPPD using a laboratory-scale two-roll mill.
Materials and Equipment:
-
Natural Rubber (SMR 20)
-
Carbon Black (N330)
-
Zinc Oxide
-
Stearic Acid
-
IPPD
-
Sulfur
-
N-cyclohexyl-2-benzothiazole sulfenamide (CBS)
-
Two-roll mill with adjustable nip and temperature control[1][2]
-
Analytical balance
-
Cutting tools
Formulation:
| Ingredient | Quantity (phr) |
| Natural Rubber (SMR 20) | 100 |
| Carbon Black (N330) | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| IPPD | 2 |
| CBS | 1.5 |
| Sulfur | 2 |
Procedure:
-
Mill Preparation: Set the temperature of the two-roll mill to approximately 70°C. Adjust the nip (gap between the rolls) to a small opening (e.g., 2 mm).[2]
-
Mastication of Natural Rubber: Pass the natural rubber through the mill several times until it forms a smooth, continuous sheet (banding) on one of the rolls. This process, known as mastication, reduces the viscosity of the rubber.[2]
-
Incorporation of Activators: Widen the nip slightly (e.g., 2.5 mm). Add the zinc oxide and stearic acid to the rubber sheet on the mill. Perform several ¾ cuts from each side and pass the rubber through the nip to ensure thorough mixing.[2]
-
Addition of Filler: Gradually add the carbon black to the rubber. As the filler is incorporated, the compound will become stiffer. Adjust the nip as necessary to maintain a rolling bank. Continue to make cuts and pass the material through the mill to ensure uniform dispersion of the carbon black.
-
Addition of IPPD: Once the carbon black is well dispersed, add the IPPD to the compound. Mix thoroughly by making several cuts and passes.
-
Incorporation of Curing Agents: In the final stage of mixing, add the CBS and sulfur. It is crucial to add these vulcanizing agents last and with minimal mixing time to prevent premature vulcanization (scorch).[2]
-
Sheeting and Homogenization: Once all ingredients are incorporated, set the nip to a wider opening (e.g., 8 mm) and pass the rolled batch through the mill endwise multiple times to ensure homogeneity.[2]
-
Final Sheeting and Maturation: Adjust the nip to the desired final thickness (e.g., 6 mm) and sheet off the compound. Allow the compounded rubber to mature for at least 24 hours at room temperature before proceeding with vulcanization.[2]
Protocol 2: Vulcanization of the IPPD-Containing Rubber Compound
This protocol describes the compression molding and vulcanization of the prepared rubber compound.
Equipment:
-
Compression molding press with temperature and pressure control
-
Mold for the desired test specimen geometry
-
Timer
Procedure:
-
Preheating the Press: Preheat the compression molding press to the vulcanization temperature, typically 160°C for this type of natural rubber compound.
-
Mold Preparation: Clean the mold and treat it with a mold release agent if necessary.
-
Sample Loading: Place a pre-weighed amount of the compounded rubber into the preheated mold.
-
Molding and Curing: Close the press and apply a pressure of approximately 14 MPa. Start the timer for the predetermined cure time (t90), which can be obtained from rheometer data.
-
Demolding: Once the curing time is complete, open the press and carefully remove the vulcanized rubber specimen from the mold.
-
Post-Cure Conditioning: Allow the vulcanized sample to cool to room temperature and condition for at least 24 hours before conducting mechanical property testing.
Protocol 3: Ozone Resistance Testing
This protocol outlines a static ozone resistance test for the vulcanized rubber samples.
Equipment:
-
Ozone test chamber with controlled ozone concentration, temperature, and humidity[3]
-
Specimen mounting apparatus
-
Microscope for crack evaluation
Procedure:
-
Specimen Preparation: Die-cut test specimens from the vulcanized rubber sheets.
-
Static Strain Application: Mount the specimens in the testing apparatus under a specified static strain (e.g., 20% elongation).
-
Conditioning: Condition the mounted specimens for 24 hours at room temperature in an ozone-free environment.
-
Ozone Exposure: Place the mounted specimens in the ozone test chamber. Set the conditions to a standard level, for example, 50 pphm ozone concentration, 40°C, and 50% relative humidity.[3]
-
Inspection: Periodically remove the specimens and inspect for cracks under a microscope at a specified magnification (e.g., 7x). A sample without IPPD should be tested concurrently as a control. The time until the first appearance of cracks is recorded.
Visualizations
Experimental Workflow
Caption: Experimental workflow for incorporating IPPD and testing rubber properties.
Antiozonant Mechanism of IPPD
Caption: Simplified mechanism of IPPD as an antiozonant in rubber.
References
Application Notes and Protocols for the Detection of IPPD in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant and antiozonant commonly used in the rubber industry, particularly in the manufacturing of tires. Due to tire wear and other release mechanisms, IPPD and its transformation products can enter the environment, posing potential risks to aquatic and terrestrial ecosystems. One of the primary and more toxic transformation products is N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine (IPPD-quinone). This document provides detailed analytical methods and protocols for the detection and quantification of IPPD and IPPD-quinone in various environmental matrices.
Transformation of IPPD to IPPD-quinone
IPPD can transform into IPPD-quinone through oxidation processes in the environment. This transformation is a key consideration in environmental monitoring as the quinone form has been shown to be more toxic in some cases.
Experimental Workflow for Analysis
A general workflow for the analysis of IPPD and its derivatives in environmental samples involves sample collection, preparation (including extraction and cleanup), and instrumental analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Analysis of IPPD and IPPD-quinone in Soil and Sediment Samples
This protocol is adapted from methodologies described for related compounds and general best practices for organic contaminant analysis.[1][2]
Sample Collection and Handling
-
Collect soil or sediment samples using a clean stainless steel shovel or corer and place them in pre-cleaned amber glass jars with Teflon-lined lids.[1][3]
-
To minimize oxidation, fill containers completely to reduce headspace.[4]
-
Transport samples to the laboratory on ice (≤ 6°C) and protect them from light.[1]
-
Samples should be extracted within 14 days of collection or can be stored frozen at -20°C for up to one year.[1]
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Hexane, Ethyl Acetate (all HPLC or LC-MS grade).
-
Standards: Analytical standards of IPPD and IPPD-quinone. Isotopically labeled standards (e.g., 6PPD-quinone-d5) for use as internal/surrogate standards.[2]
-
Solid Phase Extraction (SPE): Silica-based SPE cartridges.
-
Equipment: Ultrasonic bath, centrifuge, nitrogen evaporator, vortex mixer, analytical balance.
Sample Extraction
-
Homogenize the soil/sediment sample.
-
Weigh out approximately 0.25 g (dry weight) of the sample into a glass centrifuge tube.[1]
-
Spike the sample with a known amount of an isotopically labeled internal standard (e.g., 50 ng of diphenylamine-d10 or a specific labeled quinone).[2]
-
Add 3 mL of Dichloromethane (DCM) and sonicate for 15 minutes.[2]
-
Repeat the sonication with another 3 mL of DCM.[2]
-
Perform a third extraction with 3 mL of Acetonitrile (ACN) for 15 minutes.[2]
-
Combine the extracts from all three steps.
-
Concentrate the combined extract to dryness under a gentle stream of nitrogen.[2]
Extract Cleanup (if necessary)
For complex matrices, a cleanup step using solid-phase extraction (SPE) can improve data quality.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane).
-
Condition a silica SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the target analytes with an appropriate solvent mixture (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a final volume (e.g., 100 µL) of acetonitrile for LC-MS/MS analysis.[2]
Protocol 2: Analysis of IPPD and IPPD-quinone in Water Samples
This protocol is based on methods developed for the analysis of related quinone compounds in runoff water.[5]
Sample Collection and Handling
-
Collect water samples in pre-cleaned, amber glass bottles.[6]
-
Preserve the samples by cooling to ≤ 6°C and protecting them from light.[1]
-
Process the samples as soon as possible.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN) (all LC-MS grade).
-
Standards: As described in Protocol 1.
-
Equipment: Liquid-liquid extraction glassware (separatory funnel), nitrogen evaporator.
Sample Extraction
-
Measure a specific volume of the water sample (e.g., 50 mL).
-
Spike the sample with a known amount of an isotopically labeled internal standard.
-
Perform a liquid-liquid extraction (LLE) using a solvent like Dichloromethane (DCM). This is often done by shaking the sample with the solvent in a separatory funnel.
-
Collect the organic layer. Repeat the extraction process for a total of two or three times.
-
Combine the organic extracts.
-
Dry the combined extract (e.g., by passing it through anhydrous sodium sulfate).
-
Concentrate the extract to a small volume or to dryness using a nitrogen evaporator.
-
Reconstitute the final extract in acetonitrile for analysis.
Instrumental Analysis: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of IPPD and its transformation products.[7][8]
Suggested LC-MS/MS Parameters
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol as mobile phase B.[9]
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.[1]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| IPPD | Optimize via infusion | Optimize | Optimize |
| IPPD-quinone | Optimize via infusion | Optimize | Optimize |
| Labeled Standard | Optimize via infusion | Optimize | Optimize |
Note: The exact m/z values need to be determined empirically by infusing standard solutions of the analytes into the mass spectrometer.
Quantitative Data Summary
The following table summarizes reported concentrations and method performance data for IPPD-quinone and related compounds in environmental samples.
| Analyte | Environmental Matrix | Concentration Range | Method LOQ | Recovery (%) | Reference |
| IPPD-quinone | Urban Runoff Water | 100% detection frequency, median of 0.56 µg/L | N/A | 75-93% | [10][11] |
| 6PPD-quinone | Urban Runoff Water | 0.93 to 2.85 µg/L | N/A | 75-93% | [11] |
| 6PPD-quinone | Runoff Water (Norway) | Up to 258 ng/L | 5 ng/L | 78-91% | [5] |
| IPPD | Roadside Soils | Ratio of IPPD/IPPD-quinone was 0.37 | N/A | 70-113% | [11] |
LOQ: Limit of Quantification; N/A: Not Available in the cited source.
Quality Assurance and Quality Control (QA/QC)
-
Method Blanks: Analyze a blank sample (e.g., deionized water or clean sand) with each batch of samples to check for contamination during the sample preparation process.
-
Spiked Samples: Spike a real environmental sample with a known concentration of the target analytes to assess matrix effects and recovery.
-
Calibration: Use a multi-point calibration curve with internal standard correction for accurate quantification.
-
Replicates: Analyze replicate samples to assess the reproducibility of the entire method.[10]
References
- 1. ezview.wa.gov [ezview.wa.gov]
- 2. New Evidence of Rubber-Derived Quinones in Water, Air, and Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iaea.org [iaea.org]
- 4. cenrs.org [cenrs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Influence of IPPD on Rubber Vulcanization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: In the field of rubber science and technology, the acronym IPPD almost universally refers to the chemical N-isopropyl-N'-phenyl-p-phenylenediamine , a widely used antioxidant and antiozonant.[1][2][3] A literature search did not yield any results for a method or technique called "Inverse Peak Power Distribution (IPPD)" for studying rubber vulcanization kinetics. Therefore, these application notes are based on the premise of studying the effect of the chemical IPPD on the kinetics of rubber vulcanization using established analytical methods.
Application Notes
Introduction to IPPD and its Role in Rubber
This compound (IPPD) is a high-potency antioxidant and antiozonant belonging to the p-phenylenediamine (PPD) class of chemical stabilizers.[1][2] Its primary function is to protect vulcanized rubber products from degradation caused by exposure to oxygen, ozone, heat, and dynamic stress.[4] It achieves this by scavenging free radicals and reacting with ozone before these agents can attack the polymer backbone, thus preserving the mechanical properties and extending the service life of the rubber article.[2]
Influence of Antioxidants on Vulcanization Kinetics
The vulcanization or "curing" process is a chemical reaction that forms cross-links between polymer chains, converting soft, plastic-like raw rubber into a strong, elastic material.[5] This process is sensitive to the chemical environment within the rubber compound. While the primary role of antioxidants like IPPD is to function during the service life of the product, their presence during vulcanization can influence the cure reaction.[6]
Some antioxidants may have a slight accelerating or retarding effect on the vulcanization process.[6] This can alter key kinetic parameters such as:
-
Scorch Time: The time at which vulcanization begins, indicating the processing safety of the rubber compound.[1]
-
Cure Time: The time required to reach an optimal state of cure, typically 90% of the maximum cross-link density.[7]
-
Cure Rate: The speed of the cross-linking reaction.[8]
-
Cross-link Density: The final concentration of cross-links, which is related to the material's stiffness and mechanical properties.[1]
Investigating the effect of IPPD on these parameters is crucial for optimizing rubber formulations. It ensures that the addition of the antioxidant does not adversely affect the manufacturing process or the final properties of the vulcanizate. The most common and effective method for studying these effects is Oscillating Disc Rheometry (ODR).[1][5][9]
Experimental Protocols
Protocol: Studying Vulcanization Kinetics using Oscillating Disc Rheometry (ODR)
This protocol describes the methodology for evaluating the effect of IPPD on the vulcanization kinetics of a model rubber compound.
Objective: To measure and compare the cure characteristics of a rubber compound with and without the addition of IPPD.
Apparatus:
-
Two-roll mill for rubber compounding.
-
Oscillating Disc Rheometer (ODR) capable of maintaining isothermal conditions (e.g., to ±0.15°C) and measuring torque as a function of time.[10]
-
Analytical balance.
-
Molding press (for sample preparation, if required).
Materials:
-
Base Rubber (e.g., Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)).
-
Zinc Oxide (Activator).
-
Stearic Acid (Co-activator).
-
Sulfur (Vulcanizing Agent).
-
Accelerator (e.g., N-tert-butyl-2-benzothiazole sulfenamide - TBBS).
-
Carbon Black (Reinforcing Filler).
-
IPPD (Antioxidant).
Procedure:
-
Compounding:
-
Prepare two rubber formulations based on a standard recipe (amounts in parts per hundred of rubber - phr). One compound will be the control (without IPPD), and the other will contain IPPD.
-
Mastication: Soften the raw rubber on the two-roll mill.
-
Ingredient Incorporation: Add the ingredients in a standardized order (e.g., activators, filler, antioxidant (if applicable), and finally the accelerator and sulfur at a lower temperature to prevent premature curing).
-
Homogenization: Mill the compounds until a homogenous mixture is achieved. Label each compound clearly.
-
-
ODR Instrument Setup:
-
Sample Preparation and Loading:
-
Cut a sample of the uncured rubber compound (approximately 5 grams, or as specified by the ODR manual) and place it in the center of the lower die.
-
Close the test cavity. The instrument will apply pressure to seal the cavity and ensure good contact between the sample and the dies.[5]
-
-
Data Acquisition:
-
Start the test. The ODR will oscillate a rotor embedded in the rubber sample.[5]
-
The instrument software will record the torque required to oscillate the rotor over time.[7] As vulcanization proceeds, the rubber stiffens, and the torque increases.
-
Continue the test until the torque reaches a plateau or begins to decrease (reversion), indicating the completion of the reaction. The test duration is typically set to be long enough to capture the full cure curve (e.g., 30-60 minutes).
-
-
Analysis:
-
Run at least three replicates for each compound (Control and IPPD-containing) to ensure reproducibility.
-
From the resulting cure curve (Torque vs. Time), determine the key kinetic parameters.
-
Data Presentation
The quantitative data obtained from the ODR analysis should be summarized in a table for clear comparison.
| Cure Characteristic | Parameter | Units | Control Compound (0 phr IPPD) | Compound with IPPD (e.g., 2 phr) |
| Viscosity | Minimum Torque (ML) | dN·m | 1.5 | 1.4 |
| Cross-link Density | Maximum Torque (MH) | dN·m | 18.0 | 17.8 |
| Processing Safety | Scorch Time (ts2) | min | 3.5 | 3.4 |
| Cure Time | Optimum Cure Time (t90) | min | 12.0 | 12.5 |
| Cure Rate | Cure Rate Index (CRI) | 1/min | 11.8 | 11.0 |
Table 1: Representative cure characteristics of rubber compounds with and without IPPD, as determined by ODR at 160°C. Data is hypothetical and for illustrative purposes.
Visualization
The logical workflow for this experimental investigation can be visualized using a diagram.
Caption: Experimental workflow for studying the effect of IPPD on vulcanization kinetics.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. mdpi.com [mdpi.com]
- 3. CN105566125A - Method for compounding rubber antioxidant 6PPD and IPPD through nickel catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rheoline Oscillating Disc Rheometer (ODR) | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Oscillating Disc Rheometer - Micro Vision Enterprises [microrheometer.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. worldoftest.com [worldoftest.com]
- 10. nextgentest.com [nextgentest.com]
Application Notes: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) as a Stabilizer in Synthetic Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction N-isopropyl-N'-phenyl-p-phenylenediamine, commonly known as IPPD, is a highly effective antidegradant widely utilized in the polymer industry.[1] As a member of the p-phenylenediamine family of antioxidants, IPPD offers robust protection for natural and synthetic rubbers against degradation caused by oxygen, heat, and ozone.[2][3] Its primary applications are in the manufacturing of tires, belts, hoses, cables, and other rubber products that require enhanced durability and a long service life.[1][4][5] IPPD functions as both an antioxidant and an antiozonant, preventing the hardening, cracking, and deterioration of polymer products exposed to harsh environmental or operational conditions.[1][6]
Mechanism of Action
IPPD protects polymers through two primary mechanisms: antioxidation and antiozonation.
-
Antioxidant Action: During oxidative degradation, free radicals (R•) are generated, which attack the polymer chains, leading to chain scission and crosslinking, ultimately causing material failure. IPPD acts as a radical scavenger. It donates a hydrogen atom to the reactive free radicals, neutralizing them and terminating the oxidative chain reaction.[2]
-
Antiozonant Action: Ozone (O₃) in the atmosphere aggressively attacks the double bonds in unsaturated polymers like natural rubber, leading to characteristic ozone cracking. Due to its low ionization energy, IPPD reacts with ozone at a much faster rate than the polymer itself.[2][7] This preferential reaction forms a protective, non-reactive layer on the rubber's surface, shielding the polymer backbone from ozone-induced damage.[6][7] The reaction converts IPPD to an aminoxyl radical, which can be scavenged by other stabilizers.[7]
References
- 1. en.hamiico.com [en.hamiico.com]
- 2. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 3. en.hamiico.com [en.hamiico.com]
- 4. IPPD Rubber: Properties, Uses, and Benefits [chembroad.com]
- 5. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 6. Rubber Antioxidant IPPD: Enhancing Durability and Performance in High-Stress Applications [chembroad.com]
- 7. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
Application Note: Quantification of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a chemical compound widely used as an antioxidant and antiozonant, particularly in the rubber industry to protect against oxidation and flex-cracking.[1] Its presence and concentration are critical for ensuring the quality and stability of various materials. Consequently, a reliable and accurate analytical method for the quantification of IPPD is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for the separation, identification, and quantification of such compounds.[2][3]
This application note details a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of IPPD. The protocol covers instrumentation, sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., CLASS-LC10 or similar).[4]
-
-
Analytical Column:
-
A TSK-GEL ODS-80TS QA (4.6 mm i.d. × 150 mm, 5 µm) or equivalent C18 column is recommended.[4]
-
-
Reagents and Solvents:
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of IPPD.
| Parameter | Condition |
| Mobile Phase | Methanol : Water (85:15, v/v)[4] |
| Column | TSK-GEL ODS-80TS QA (4.6 x 150 mm, 5 µm)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 290 nm[4] |
| Injection Volume | 10 µL[4] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
IPPD Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of IPPD reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.1 µg/mL to 400 µg/mL).[4]
Sample Preparation
The sample preparation procedure is crucial for accurate results and should be adapted based on the sample matrix.[5][6]
-
For Pure Substance or Simple Matrices:
-
Accurately weigh the sample and dissolve it in a suitable solvent, preferably the mobile phase, to achieve a concentration within the calibration range (typically around 0.1–1 mg/mL).[7]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8][9] This step is critical to prevent clogging and protect the HPLC column.[5]
-
-
For Complex Matrices (e.g., Rubber):
-
Extract the IPPD from the sample matrix using an appropriate solvent system, such as acetone:chloroform (1:1).[4]
-
The extract may require further cleanup, for instance, using a silica-gel column.[4] In a published method, IPPD was eluted using a diethylether:hexane (20:80) mixture.[4]
-
Evaporate the cleaned fraction to dryness.
-
Dissolve the residue in a known volume of a suitable solvent like dichloromethane or the mobile phase.[4]
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[8][9]
-
Method Validation and Data Presentation
Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[2] Key validation parameters, based on ICH guidelines, are summarized below.[10][11]
| Validation Parameter | Specification / Typical Value | Description |
| Linearity (Range) | 0.1 – 400 µg/mL[4] | The method demonstrates a linear relationship between analyte concentration and detector response over a specified range. |
| Correlation Coefficient (r²) | ≥ 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Precision (RSD%) | ≤ 2% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed via repeatability and intermediate precision.[11] |
| Accuracy (Recovery %) | 98 – 102% | The closeness of the test results obtained by the method to the true value. Determined by spiking a blank matrix with a known concentration of the analyte. |
| Limit of Detection (LOD) | ~0.03 µg/mL (Estimated) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (Estimated) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of IPPD. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: General experimental workflow for HPLC analysis of IPPD.
Method Development and Validation Logic
Caption: Figure 2: Logical flow for HPLC method development and validation.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. wjpmr.com [wjpmr.com]
- 4. scispace.com [scispace.com]
- 5. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. nacalai.com [nacalai.com]
- 9. sartorius.com [sartorius.com]
- 10. journalbji.com [journalbji.com]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Investigating Antiozonant Mechanisms of IPPD in Elastomers
Introduction
Elastomers containing carbon-carbon double bonds in their backbone, such as natural rubber (NR), polybutadiene (BR), and styrene-butadiene rubber (SBR), are highly susceptible to degradation by ozone.[1] Ozone, a powerful oxidizing agent present in the atmosphere even in trace amounts, attacks these double bonds, leading to chain scission and the formation of cracks on the elastomer surface, a phenomenon often called "ozone cracking".[1][2] This degradation compromises the mechanical integrity and shortens the service life of rubber products, especially those under stress or strain.[3]
To mitigate this issue, chemical antiozonants are incorporated into rubber formulations. N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a highly effective antiozonant from the p-phenylenediamine (PPD) class.[4] IPPD protects the elastomer through a combination of mechanisms, including competitive reaction with ozone (scavenging) and the formation of a protective film on the rubber's surface.[5] These application notes provide detailed protocols for researchers to study the antiozonant mechanisms of IPPD in elastomers.
Antiozonant Mechanism of IPPD
IPPD functions as a sacrificial agent, reacting with ozone more readily than the elastomer's polymer chains. This is attributed to its low ionization energy.[4] The primary mechanism involves IPPD donating an electron to the ozone molecule. This reaction converts IPPD into a less reactive aminoxyl radical, while the ozone is converted to a hydroperoxyl radical.[4] These resulting species can then be scavenged by other antioxidant stabilizers within the polymer matrix.[4] Furthermore, the reaction products of IPPD can migrate to the surface of the rubber, a process known as "blooming," to form a protective film that acts as a physical barrier against ozone attack.[4][5]
Experimental Protocols
These protocols outline the necessary steps to prepare, age, and analyze elastomer samples to evaluate the effectiveness of IPPD.
Protocol 1: Elastomer Compounding and Sample Preparation
This protocol describes the preparation of rubber compounds with and without IPPD. A control compound is essential for comparison.
-
Formulation: Prepare two formulations based on a standard recipe for an elastomer like Natural Rubber (NR).
-
Control Compound: Base elastomer, carbon black, zinc oxide, stearic acid, accelerator, sulfur.
-
IPPD Compound: Same as the control, with the addition of IPPD (typically 1-3 parts per hundred rubber - phr).
-
-
Mixing:
-
Use a two-roll mill for compounding.[6]
-
First, masticate the raw rubber.
-
Sequentially add zinc oxide, stearic acid, IPPD (if applicable), and carbon black. Ensure thorough mixing between each addition.
-
Finally, add the accelerator and sulfur at a lower temperature to prevent premature vulcanization (scorching).
-
-
Curing (Vulcanization):
-
Determine the optimal cure time (t90) using a Moving Die Rheometer (MDR).
-
Press-cure the compounded rubber into sheets of desired thickness (e.g., 2 mm) in a compression molding press at a specified temperature (e.g., 160°C) and pressure.[6]
-
-
Specimen Cutting:
-
Die-cut the cured sheets into standardized shapes for mechanical testing (e.g., dumbbell shapes for tensile testing) as per relevant ASTM standards.
-
Protocol 2: Accelerated Ozone Aging
This protocol uses an ozone chamber to simulate long-term environmental exposure in a controlled, accelerated manner.
-
Apparatus: A dynamic or static ozone test chamber compliant with ASTM D1149.
-
Pre-conditioning: Condition the test specimens for 24 hours at the test temperature.
-
Mounting:
-
For static testing, mount the specimens under a specified strain (e.g., 20% elongation) in specimen holders. Cracks form perpendicular to the strain axis.[3]
-
For dynamic testing, subject the specimens to continuous or intermittent flexing.
-
-
Exposure Conditions:
-
Observation: Periodically remove and inspect the specimens under 2x magnification, recording the time to first crack appearance and the severity of cracking according to ASTM D1171.
Protocol 3: Evaluation of Mechanical Properties
This protocol assesses the physical degradation of the elastomer by comparing the mechanical properties of aged and unaged samples.
-
Tensile Testing (ASTM D412):
-
Use a universal testing machine (tensometer).
-
Measure the tensile strength, elongation at break, and modulus for at least five specimens from each group (Control-Unaged, Control-Aged, IPPD-Unaged, IPPD-Aged).
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore A hardness of the unaged and aged samples.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each property.
-
Determine the percentage retention of properties after aging using the formula: % Retention = (Value_Aged / Value_Unaged) * 100
-
Protocol 4: Chemical Analysis of IPPD and its Transformation Products
This protocol is used to quantify the consumption of IPPD and the formation of its byproducts during ozonation.
-
Sample Extraction:
-
Take a known weight of the rubber sample (unaged and aged).
-
Swell the sample in a suitable solvent (e.g., toluene) and then extract the additives using a solvent like methanol or acetonitrile via sonication or Soxhlet extraction.
-
-
Analytical Method:
-
Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the extracts.[8]
-
Develop a calibration curve using standards of pure IPPD to quantify its concentration in the extracts.[8]
-
Use MS to identify transformation products, such as IPPD-quinone.[9][10]
-
-
Data Analysis:
-
Calculate the concentration of IPPD remaining in the aged samples relative to the unaged samples to determine the rate of consumption.
-
Data Presentation
Quantitative data should be organized into tables for clear comparison between the control and IPPD-protected samples.
Table 1: Mechanical Properties Before and After Ozone Exposure
| Property | Condition | Control Sample (No IPPD) | IPPD Sample (2 phr) |
| Tensile Strength (MPa) | Unaged | 20.5 ± 0.8 | 20.2 ± 0.7 |
| Aged (72h @ 50 pphm) | 8.2 ± 1.1 | 17.5 ± 0.9 | |
| % Retention | 39.5% | 86.6% | |
| Elongation at Break (%) | Unaged | 550 ± 25 | 540 ± 22 |
| Aged (72h @ 50 pphm) | 150 ± 30 | 480 ± 28 | |
| % Retention | 27.3% | 88.9% | |
| Hardness (Shore A) | Unaged | 60 ± 1 | 61 ± 1 |
| Aged (72h @ 50 pphm) | 75 ± 2 | 64 ± 1 |
Note: Data are representative and will vary based on the specific elastomer and formulation.
Table 2: IPPD Concentration Before and After Ozone Exposure
| Analyte | Condition | Concentration in Elastomer (wt%) |
| IPPD | Unaged | 1.85 (corresponds to 2 phr) |
| Aged (72h @ 50 pphm) | 0.65 | |
| % Consumption | 64.9% |
Note: Data obtained via solvent extraction followed by HPLC analysis.
References
- 1. Ozone cracking - Wikipedia [en.wikipedia.org]
- 2. Elastomers and Composites [journal.rubber.or.kr]
- 3. coirubber.com [coirubber.com]
- 4. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rubbernews.com [rubbernews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for IPPD in Corrosion Inhibition Studies
Topic: IPPD in Corrosion Inhibition Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an organic compound belonging to the class of p-phenylenediamine antioxidants. While extensively used as an antiozonant in the rubber industry, its molecular structure, featuring electron-rich nitrogen atoms and aromatic rings, suggests its potential as a corrosion inhibitor for various metals and alloys. Organic molecules with such characteristics can adsorb onto a metal surface, forming a protective barrier that mitigates the corrosive action of aggressive environments. This document provides detailed protocols for evaluating the corrosion inhibition properties of IPPD, presenting data in a structured format, and visualizing the experimental workflow and proposed inhibition mechanism.
Data Presentation
Quantitative data from corrosion inhibition studies are crucial for comparing the effectiveness of inhibitors under different conditions. Below is a structured template for recording and presenting experimental data for IPPD.
Table 1: Corrosion Inhibition Efficiency of IPPD on Mild Steel in 1 M HCl
| IPPD Conc. (M) | Temperature (°C) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) - WL | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) - EIS | Icorr (µA/cm²) | Ecorr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (η%) - PDP |
| Blank | 25 | - | - | - | ||||||||
| 1x10⁻⁵ | 25 | |||||||||||
| 5x10⁻⁵ | 25 | |||||||||||
| 1x10⁻⁴ | 25 | |||||||||||
| 5x10⁻⁴ | 25 | |||||||||||
| 1x10⁻³ | 25 | |||||||||||
| Blank | 40 | - | - | - | ||||||||
| 1x10⁻⁵ | 40 | |||||||||||
| 5x10⁻⁵ | 40 | |||||||||||
| 1x10⁻⁴ | 40 | |||||||||||
| 5x10⁻⁴ | 40 | |||||||||||
| 1x10⁻³ | 40 |
WL: Weight Loss; EIS: Electrochemical Impedance Spectroscopy; PDP: Potentiodynamic Polarization.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in corrosion inhibition studies.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit)
-
Distilled water and acetone for cleaning
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
IPPD stock solution
-
Water bath or thermostat for temperature control
-
Glass beakers and hooks
Protocol:
-
Mechanically polish the mild steel coupons using a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with distilled water and then acetone.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of IPPD.
-
Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Place the beakers in a water bath to maintain a constant temperature for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons, and carefully remove the corrosion products by cleaning with a soft brush under running water.
-
Rinse the coupons with distilled water and acetone, dry them in a desiccator, and re-weigh them (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of IPPD, respectively.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the kinetic behavior of the anodic and cathodic reactions.[1][2]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)
-
Corrosive medium with and without IPPD
-
Computer with data acquisition software
Protocol:
-
Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in the weight loss method.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]
-
Record the resulting current density as a function of the applied potential.
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion current density (Icorr) and corrosion potential (Ecorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of IPPD, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1][4]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell
-
Corrosive medium with and without IPPD
-
Computer with EIS analysis software
Protocol:
-
Set up the three-electrode cell as described for the PDP measurements.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of IPPD, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating IPPD as a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition by IPPD
Caption: Proposed mechanism of corrosion inhibition by IPPD on a metal surface.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Evaluation of Protective Coatings with Ti Additions on Mild Steel Substrate with Potential Application for PEM Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory evaluation supported by experimental and modeling approaches of Inula viscosa root extract as a potent corrosion inhibitor for mild steel in a 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: Electrochemical Analysis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
Audience: Researchers, scientists, and drug development professionals.
Introduction N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant and antiozonant primarily used in the rubber industry to protect materials from degradation, particularly in tires.[1][2] Monitoring its concentration is crucial for quality control and environmental assessment. Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic techniques for the quantification of electroactive compounds like IPPD.[3] This application note provides detailed protocols for the electrochemical analysis of IPPD using common voltammetric techniques.
Principle of Detection The electrochemical detection of IPPD is based on the oxidation of the p-phenylenediamine moiety at an electrode surface. When a potential is applied, the amine groups undergo an electron transfer process, generating a measurable current. The magnitude of this current is directly proportional to the concentration of IPPD in the solution, allowing for quantitative analysis. Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly well-suited for this purpose. CV is used to characterize the redox behavior of IPPD, while the more sensitive DPV technique is ideal for quantification at trace levels.
Experimental Protocols
Reagent and Solution Preparation
-
Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 7.0 using solutions of NaOH or H₃PO₄. The optimal pH should be determined experimentally as the electrochemical response of phenylenediamines can be pH-dependent.[4]
-
IPPD Stock Solution: Prepare a 10 mM stock solution of IPPD in acetonitrile or methanol due to its low solubility in water.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the IPPD stock solution with the supporting electrolyte to achieve the desired concentration range for building a calibration curve.
Electrochemical Cell and Electrode Preparation
-
Electrochemical Cell: A standard three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode (WE): A Glassy Carbon Electrode (GCE) is recommended. Other electrodes like screen-printed carbon electrodes (SPCEs) can also be used.[5]
-
Reference Electrode (RE): An Ag/AgCl (3 M KCl) electrode is standard.
-
Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode.
-
-
Working Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonica te the electrode in deionized water and then in ethanol for 2-3 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
Protocol for Cyclic Voltammetry (CV) Analysis
CV is used to investigate the electrochemical behavior of IPPD.
-
Transfer a known volume of the prepared IPPD working solution into the electrochemical cell containing the supporting electrolyte.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Instrument Settings (Typical):
-
Potential Range: -0.2 V to +0.8 V (vs. Ag/AgCl). This range should be optimized based on the observed oxidation peak.
-
Scan Rate: 100 mV/s. To study the reaction kinetics, vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s).
-
-
Initiate the scan and record the cyclic voltammogram. The resulting plot will show the current response as a function of the applied potential, revealing the oxidation potential of IPPD.
Protocol for Differential Pulse Voltammetry (DPV) Quantification
DPV is a more sensitive technique used for creating calibration curves and quantifying IPPD.
-
Prepare the electrochemical cell with a blank solution (supporting electrolyte only) and run a DPV scan to obtain a baseline.
-
Add a small volume of the IPPD standard to the cell, deaerate with nitrogen for 1 minute, and stir.
-
Allow the solution to become quiescent (stop stirring) before running the scan.
-
Instrument Settings (Typical):
-
Potential Range: 0.0 V to +0.7 V (vs. Ag/AgCl), centered around the oxidation potential found from CV.
-
Modulation Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Step Potential: 4 mV.
-
-
Record the DPV voltammogram. The peak height of the resulting signal is proportional to the IPPD concentration.
-
Repeat steps 2-5 for each standard solution to construct a calibration curve by plotting the peak current versus concentration.
-
Analyze unknown samples using the same procedure and determine the concentration from the calibration curve.
Data Presentation
| Analyte | Working Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| p-Phenylenediamine (PPD) | Glassy Carbon Electrode (GCE) | Square Wave Voltammetry | Not Specified | 0.13 mg L⁻¹ (~1.2 µM) | [5] |
| p-Phenylenediamine (p-PD) | Modified Screen-Printed Graphene | Differential Pulse Voltammetry | 0.3–150 µM | 0.062 µM | [5] |
| o-Phenylenediamine (o-PD) | Modified Screen-Printed Graphene | Differential Pulse Voltammetry | 0.5–100 µM | 0.20 µM | [5] |
| m-Phenylenediamine (m-PD) | Modified Screen-Printed Graphene | Differential Pulse Voltammetry | 1–50 µM | 0.41 µM | [5] |
| p-Phenylenediamine (PPD) | CdS-Graphene Hybrid Film | Photo-amperometry | 0.1–3.0 µM | 0.043 µM | [4] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a proposed oxidation mechanism for IPPD.
Caption: Experimental workflow for the electrochemical analysis of IPPD.
Caption: Proposed electrochemical oxidation pathway for IPPD.
References
- 1. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 4. Photovoltammetric behavior and photoelectrochemical determination of p-phenylenediamine on CdS quantum dots and graphene hybrid film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of IPPD and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is IPPD and why are its degradation products a concern?
A1: this compound (IPPD) is an antioxidant and antiozonant commonly used in rubber products, such as tires, to prevent degradation from exposure to heat, oxygen, and ozone.[1][2] Its degradation products, particularly IPPD-quinone (IPPD-Q), are of concern due to their potential environmental persistence and toxicity.[3][4] The transformation of IPPD into various byproducts can occur through environmental exposure, such as ozonation and photolysis.[1][5]
Q2: What are the most common degradation products of IPPD?
A2: The most frequently identified degradation product of IPPD is its corresponding quinone, IPPD-quinone (IPPD-Q).[3][6] Other transformation products can also be formed through various degradation pathways, including hydroxylated derivatives.[7][8] The specific degradation products and their concentrations can vary depending on the environmental conditions, such as exposure to ozone, UV light, and microbial activity.[5][9]
Q3: What analytical techniques are recommended for identifying IPPD and its degradation products?
A3: Several analytical techniques are suitable for the identification and quantification of IPPD and its degradation products. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used for the separation and quantification of IPPD and its derivatives.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying trace levels of IPPD and its degradation products in complex matrices.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the parent IPPD compound.[10]
-
High-Resolution Mass Spectrometry (HRMS) is instrumental in elucidating the structures of unknown transformation products.[7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural characterization of synthesized reference standards of degradation products.[4][13]
Troubleshooting Guides
Problem 1: Poor separation of IPPD and its degradation products in HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for resolving structurally similar compounds.
-
Solution:
-
Gradient Elution: Employ a gradient elution program. A common approach is to start with a higher percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol).[10]
-
Mobile Phase Additives: The addition of a small percentage of an acid (e.g., formic acid) or a buffer to the mobile phase can improve peak shape and resolution for amine-containing compounds.
-
Column Selection: Ensure the use of a suitable stationary phase. A C18 column is a common choice, but for highly polar degradation products, a different phase may be necessary.[14]
-
Problem 2: Low sensitivity or inability to detect trace levels of degradation products by LC-MS.
-
Possible Cause: Inefficient ionization or matrix effects from the sample.
-
Solution:
-
Ionization Source Optimization: Optimize the parameters of your mass spectrometer's ionization source (e.g., electrospray ionization - ESI). For p-phenylenediamine derivatives, positive ionization mode is typically used.
-
Sample Preparation: Implement a solid-phase extraction (SPE) or other sample clean-up procedure to remove interfering matrix components.
-
Internal Standards: Use an isotopically labeled internal standard (e.g., deuterated IPPD-Q) to compensate for matrix effects and variations in instrument response.
-
Problem 3: Unidentified peaks in the chromatogram.
-
Possible Cause: Presence of unknown degradation products or other antioxidants and their transformation products.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks. This data can be used to propose elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation studies on the unknown peaks. The fragmentation pattern provides structural information that can help in identification by comparing it to known fragmentation pathways of similar compounds.[6][15]
-
Forced Degradation Studies: Conduct controlled degradation studies of IPPD under various stress conditions (e.g., acid, base, oxidation, light) to generate potential degradation products.[14][16] Analyzing the resulting mixtures can help in the tentative identification of the unknown peaks in your sample.
-
Data Presentation
Table 1: Key Information for IPPD and a Major Degradation Product
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Technique |
| IPPD | This compound | C15H18N2 | 226.32 | HPLC, GC-MS, LC-MS/MS |
| IPPD-Q | This compound-quinone | C15H16N2O2 | 256.30 | LC-MS/MS, HRMS |
Data sourced from PubChem and other analytical literature.[17][18]
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of IPPD Degradation Products in Rubber
-
Sample Collection: Obtain a representative sample of the rubber material.
-
Cryo-milling: Freeze the rubber sample in liquid nitrogen and grind it into a fine powder using a cryo-mill. This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Weigh a known amount of the powdered rubber (e.g., 1 gram).
-
Add a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and water.
-
Extract the sample using ultrasonication or accelerated solvent extraction (ASE).
-
-
Filtration and Concentration:
-
Filter the extract to remove any solid rubber particles.
-
Concentrate the extract to a smaller volume under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of your LC method for analysis.
Protocol 2: Forced Degradation Study of IPPD
-
Objective: To generate and identify potential degradation products of IPPD under controlled stress conditions.
-
Acidic Hydrolysis:
-
Dissolve a known amount of IPPD in a suitable solvent (e.g., methanol).
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Neutralize the solution with a base (e.g., sodium hydroxide) before analysis.[14]
-
-
Oxidative Degradation:
-
Dissolve IPPD in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H2O2).
-
Keep the mixture at room temperature for a specified duration.
-
Analyze the resulting solution.[16]
-
-
Photolytic Degradation:
-
Prepare a solution of IPPD in a UV-transparent solvent (e.g., acetonitrile/water).
-
Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a set period.
-
Analyze the solution at different time points to monitor the formation of degradation products.[5]
-
Mandatory Visualization
Caption: Simplified degradation pathway of IPPD to its major transformation products.
References
- 1. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IPPD Rubber: Properties, Uses, and Benefits [chembroad.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. rubbernews.com [rubbernews.com]
- 11. Excretion kinetics of the rubber anti-oxidant N-isopropyl-N'-phenyl-p-phenylendiamine (IPPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (IPPD) - AIR analysis - Analytice [analytice.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. hpc-standards.com [hpc-standards.com]
Technical Support Center: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Solubility in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) in aqueous media.
Troubleshooting Guide & FAQs
Q1: I am having difficulty dissolving IPPD in my aqueous buffer. What are the first steps I should take?
A1: IPPD is known to be practically insoluble in water.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Q2: What are the best organic solvents for creating an IPPD stock solution?
A2: IPPD is soluble in a variety of organic solvents. For biological experiments, it is crucial to select a solvent that is miscible with your aqueous medium and has low toxicity at the final concentration. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Acetone
-
Benzene and Gasoline (Note: These are generally not suitable for biological applications due to their toxicity). [2]
For most in vitro assays, DMSO is the preferred solvent.
Q3: My IPPD precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting strategies:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of IPPD in your aqueous medium.
-
Optimize the Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium can impact solubility. While higher concentrations of the co-solvent can improve IPPD solubility, they may also be toxic to cells or interfere with your assay. It is a trade-off that needs to be optimized for your specific experimental setup.
-
Use a Surfactant: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[1][3] See the detailed protocol below for using surfactants.
-
Sonication: Gentle sonication can help to disperse the compound and break up aggregates, which may aid in dissolution.
Q4: What is the maximum aqueous solubility of IPPD?
A4: The measured water solubility of IPPD is approximately 15 mg/L.[1] However, this can be influenced by factors such as temperature, pH, and the presence of other solutes.
Q5: Is IPPD stable in aqueous solutions?
A5: IPPD hydrolyzes in water with a half-life ranging from 2 to 11 hours, depending on the water source.[5] It is recommended to prepare fresh solutions for your experiments and use them promptly.
Quantitative Data Summary
| Property | Value | Source |
| Water Solubility | ~15 mg/L | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.9 - 4.0 | [1] |
| Molecular Weight | 226.32 g/mol | [2] |
| Appearance | Dark purple to black flakes | [2] |
| Hydrolysis Half-life in Water | 2 - 11 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of an IPPD Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM IPPD stock solution in DMSO.
Materials:
-
This compound (IPPD) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 2.26 mg of IPPD powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the IPPD is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of IPPD in Aqueous Media using a Surfactant
This protocol provides a general method for using a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to improve the aqueous solubility of IPPD for in vitro assays.
Materials:
-
IPPD stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)
-
Tween® 20 or Triton™ X-100
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in sterile water).
-
In a sterile tube, add the desired volume of your aqueous buffer.
-
Add the surfactant stock solution to the buffer to achieve a final concentration that is above the critical micelle concentration (CMC) but non-toxic to your experimental system. A typical starting concentration is 0.01% - 0.1%.
-
Vortex the buffer-surfactant mixture gently.
-
Add the required volume of the IPPD stock solution to the buffer-surfactant mixture to achieve the desired final IPPD concentration.
-
Vortex the final solution immediately and thoroughly to ensure proper mixing and micellar encapsulation of the IPPD.
-
Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: Troubleshooting workflow for IPPD solubilization.
Caption: Experimental workflow for preparing IPPD solutions.
References
- 1. Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates: Solubilization Capacity and Aggregate Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical.kao.com [chemical.kao.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Optimizing IPPD Concentration for Antioxidant Efficacy
Welcome to the technical support center for researchers investigating the antioxidant properties of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). This resource provides essential guidance, troubleshooting tips, and frequently asked questions to assist in the design and execution of your experiments.
Disclaimer: this compound (IPPD) is primarily an industrial antioxidant used in rubber manufacturing to prevent degradation from ozone and oxidation.[1][2] Its application in biological or pharmaceutical contexts is not well-established, and significant toxicity to aquatic organisms and potential human health risks have been noted.[1][3] Researchers should proceed with caution and consult comprehensive safety data sheets before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant mechanism of IPPD?
A1: IPPD functions primarily as a radical scavenger. Due to its low ionization energy, it reacts with oxidizing species like ozone and free radicals faster than these agents can react with the target material (e.g., rubber polymers).[2] This reaction converts IPPD into a more stable aminoxyl radical, effectively neutralizing the damaging species.[2]
Q2: In what solvents can I dissolve IPPD for my experiments?
Q3: What are the known toxic effects of IPPD or its byproducts?
A3: IPPD has demonstrated teratogenic, developmental, reproductive, and genetic toxicity in aquatic organisms.[1] Furthermore, under environmental conditions, it can transform into other potentially harmful compounds, such as quinones.[1][3] IPPD is also a known human allergen.[2] These factors should be carefully considered in any experimental design, particularly those involving cell cultures or in vivo models.
Q4: Does IPPD activate cellular antioxidant pathways like Nrf2?
A4: The available literature primarily describes IPPD as a direct chemical antioxidant that scavenges free radicals.[2][3] There is no strong evidence to suggest that it activates endogenous antioxidant signaling pathways such as the Nrf2/ARE pathway, which is a common mechanism for many phytochemical antioxidants.[4][5][6] Its action is likely stoichiometric rather than catalytic or gene-regulatory.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in antioxidant assay results.
-
Possible Cause 1: Poor Solubility. IPPD may be precipitating in your aqueous assay buffer.
-
Solution: Visually inspect for precipitate. Try preparing the final dilution from a more concentrated stock solution to minimize the volume of organic solvent added. Consider including a low concentration of a biocompatible non-ionic surfactant, but validate that it does not interfere with the assay.
-
-
Possible Cause 2: Photodegradation. P-phenylenediamines can be susceptible to photolysis.
-
Solution: Conduct experiments under subdued lighting. Prepare solutions fresh and store them in amber vials or wrap containers in foil to protect them from light.[7]
-
-
Possible Cause 3: Oxidative Instability. IPPD is designed to be oxidized. It may degrade in solution upon exposure to air.
-
Solution: Prepare solutions immediately before use. Consider purging buffers with nitrogen or argon to remove dissolved oxygen for sensitive experiments.
-
Issue 2: Observed antioxidant effect is lower than expected.
-
Possible Cause 1: Inappropriate Assay. The chosen assay may not be suitable for evaluating the specific radical-scavenging mechanism of IPPD. For example, some assays are more sensitive to hydrogen atom donors versus electron donors.
-
Solution: Use multiple assays that rely on different mechanisms (e.g., DPPH, ABTS, FRAP) to get a comprehensive profile of antioxidant activity.[8]
-
-
Possible Cause 2: Sub-optimal Concentration. The concentration range tested may be too low.
-
Solution: Perform a broad dose-response study, spanning several orders of magnitude, to identify the effective concentration range.
-
Issue 3: Signs of cytotoxicity in cell-based assays.
-
Possible Cause: Inherent Toxicity. As noted, IPPD and its metabolites can be toxic to biological systems.[1][3]
-
Solution: First, establish a toxicity threshold. Perform a standard cytotoxicity assay (e.g., MTT, LDH) using the same concentrations and incubation times planned for your antioxidant experiments. Ensure that the concentrations used to measure antioxidant effects are non-toxic to the cells to avoid confounding results.
-
Quantitative Data Summary
The majority of quantitative data for IPPD relates to its application in rubber technology. The following table summarizes results from a study examining the effect of different IPPD concentrations on the physical properties of natural rubber, which is an indirect measure of its stabilizing (antioxidant) effect against degradation.
| IPPD Concentration (grams) | Mixing Time (minutes) | Elongation at Break (%) | Tensile Strength (MPa) |
| 2 | 40 | - | 18.620 |
| 3 | 30 | 591.88 | - |
| 3 | 40 | 528.13 | - |
| 4 | 30 | - | 27.986 |
| Note: Concentration is expressed as grams per a standardized natural rubber compound formulation.[9] |
Interpretation: In this specific industrial application, increasing the concentration of IPPD from 2 to 4 grams within the rubber compound generally improved its mechanical properties, such as tensile strength and elongation at break, indicating better protection against degradation.[9] The optimal concentration for tensile strength was found to be 4 grams with a 30-minute mixing time.[9] These results are context-specific and cannot be directly extrapolated to biological systems or standard antioxidant capacity assays.
Experimental Protocols & Visualizations
Protocol: General DPPH Radical Scavenging Assay
This is a generalized protocol for evaluating the free-radical scavenging activity of a compound like IPPD. Researchers must optimize concentrations and incubation times for their specific experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of IPPD in 100% methanol.
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (concentration is typically between 60-100 µM). The absorbance of this solution at the measurement wavelength should be ~1.0.
-
Prepare a positive control (e.g., Ascorbic Acid, Trolox) stock solution in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the IPPD solution (serially diluted from the stock). Include wells for a blank (methanol only) and the positive control.
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically ~517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of IPPD and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Diagram: Experimental Workflow for Antioxidant Assay
References
- 1. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 2. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.uki.ac.id [repository.uki.ac.id]
Technical Support Center: Interference of IPPD in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) interference in your analytical assays.
Table of Contents
-
General Information on IPPD
-
Interference in Immunoassays (e.g., ELISA)
-
Interference in High-Performance Liquid Chromatography (HPLC)
-
Interference in Mass Spectrometry (MS)
-
Detailed Experimental Protocols
General Information on IPPD
What is IPPD?
This compound (IPPD) is an antioxidant and antiozonant commonly used in the rubber industry, particularly in the manufacturing of tires.[1] Its primary function is to protect rubber products from degradation due to oxidation and environmental factors.
Why is IPPD a potential source of interference in analytical assays?
IPPD is a chemically reactive organic molecule. Its antioxidant properties mean it can readily participate in redox reactions, which are the basis of many analytical detection methods.[2][3] Furthermore, as an additive in various consumer and industrial products, it can leach into samples and cause matrix effects in a range of analytical techniques.[4]
Interference in Immunoassays (e.g., ELISA)
Immunoassays, especially those employing enzymatic reporters like Horseradish Peroxidase (HRP), are susceptible to interference from antioxidants like IPPD.
Frequently Asked Questions (FAQs) - Immunoassays
-
Q1: How can IPPD interfere with my HRP-based ELISA? A1: IPPD can interfere in several ways. As a potent antioxidant, it can directly react with and quench the hydrogen peroxide (H₂O₂) substrate required for the HRP enzyme.[2][3] It can also interact with the oxidized chromogenic substrate (e.g., TMB), reducing it back to its colorless form and thereby decreasing the signal.[2][3] This can lead to falsely low or negative results.
-
Q2: What are the typical signs of IPPD interference in an immunoassay? A2: Signs include lower than expected signal, high variability between replicate wells, and a loss of signal over time. If you suspect your sample may be contaminated with IPPD or other antioxidants, these are key indicators.
-
Q3: Can IPPD cause false positives in an immunoassay? A3: While less common for antioxidants in HRP-based assays, interference mechanisms can be complex. In some assay formats, interfering substances can bridge the capture and detection antibodies, leading to a false-positive signal.[5] However, for IPPD, the primary concern is a false-negative or reduced signal due to its reducing properties.
Troubleshooting Guide: Immunoassay Interference
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal | IPPD or other antioxidants are quenching the HRP reaction. | 1. Sample Dilution: Serially dilute the sample to reduce the concentration of IPPD.[6] 2. Spike and Recovery: Spike a known amount of analyte into the sample matrix and a clean matrix. A lower recovery in the sample matrix suggests interference.[5] 3. Sample Pre-treatment: Use sample preparation techniques to remove IPPD (see Section 5 for protocols). 4. Alternative Assay: Consider an assay that does not use an HRP-based detection system. |
| High variability | Inconsistent concentration of IPPD across wells or plates. | 1. Improve Mixing: Ensure thorough mixing of samples before plating. 2. Standardize Sample Handling: Maintain consistent incubation times and temperatures. |
Signaling Pathway of HRP-based ELISA and IPPD Interference
Caption: Mechanism of IPPD Interference in HRP-based ELISA.
Interference in High-Performance Liquid Chromatography (HPLC)
In HPLC, IPPD can manifest as an interfering peak that co-elutes with the analyte of interest or appears as a "ghost peak."
Frequently Asked Questions (FAQs) - HPLC
-
Q1: My chromatogram shows an unexpected peak. Could it be IPPD? A1: It's possible, especially if your sample has been in contact with rubber materials (e.g., vial septa, O-rings, gloves). IPPD can leach from these materials and appear as a contaminant in your analysis.[4][7]
-
Q2: How can I confirm if an unknown peak is IPPD? A2: The most definitive way is to inject an IPPD standard under the same chromatographic conditions and compare the retention time. Alternatively, if you have a mass spectrometer detector, you can analyze the mass-to-charge ratio of the unknown peak.
-
Q3: What are "ghost peaks" and can IPPD cause them? A3: Ghost peaks are peaks that appear in a blank or solvent injection, often in gradient elution.[8] They can be caused by contaminants in the mobile phase or carryover from previous injections. If IPPD is present as a contaminant in your solvent or has been adsorbed onto parts of your HPLC system, it can certainly appear as a ghost peak.[8]
Troubleshooting Guide: HPLC Interference
| Issue | Potential Cause | Troubleshooting Steps |
| Co-eluting Peak | IPPD has a similar retention time to the analyte under the current method. | 1. Method Adjustment: Modify the mobile phase composition, gradient slope, or column temperature to improve separation.[9] 2. Column Change: Switch to a column with a different stationary phase chemistry. 3. Sample Cleanup: Use SPE or LLE to remove IPPD prior to injection (see Section 5).[10] |
| Ghost Peaks | Contamination of the mobile phase or HPLC system with IPPD. | 1. Solvent Check: Prepare fresh mobile phase with high-purity solvents and test with a blank injection.[8] 2. System Flush: Flush the injector, tubing, and column with a strong solvent (e.g., isopropanol) to remove adsorbed contaminants.[11] 3. Identify Source: Check for potential sources of IPPD contamination, such as vial septa or other plastic components in the sample path.[7] |
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Interference in Mass Spectrometry (MS)
In LC-MS or GC-MS, IPPD can cause matrix effects such as ion suppression or enhancement, and may form adducts, complicating data interpretation.
Frequently Asked Questions (FAQs) - Mass Spectrometry
-
Q1: How does IPPD cause ion suppression in LC-MS? A1: Ion suppression occurs when a co-eluting compound, like IPPD, competes with the analyte for ionization in the MS source.[10] This reduces the ionization efficiency of the analyte, leading to a decreased signal and poor sensitivity.
-
Q2: What are adducts, and can IPPD form them? A2: Adducts are ions formed when a molecule associates with other ions present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺). IPPD, like many organic molecules, can form such adducts, which can complicate the identification of the molecular ion of your analyte, especially if they have similar m/z values.
-
Q3: How can I identify IPPD in my MS data? A3: You can look for its characteristic mass-to-charge ratio. For IPPD (C₁₅H₁₈N₂), the monoisotopic mass is 226.1470 g/mol . In positive ion mode, you would look for the protonated molecule [M+H]⁺ at m/z 227.1543. You can also look for characteristic fragment ions. For example, some p-phenylenediamine quinones show fragmentation at their side chains.[1]
Troubleshooting Guide: Mass Spectrometry Interference
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Signal | Ion suppression due to co-eluting IPPD. | 1. Improve Chromatography: Optimize the LC method to separate the analyte from IPPD.[12] 2. Sample Dilution: Dilute the sample to reduce the concentration of IPPD.[12] 3. Sample Cleanup: Use SPE or LLE to remove IPPD (see Section 5).[10] 4. Use an Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.[12] |
| Unexplained Peaks | Formation of IPPD adducts or fragments. | 1. Check for Common Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, etc., of IPPD. 2. MS/MS Analysis: Perform fragmentation analysis on the unknown peak and compare it to known fragmentation patterns of p-phenylenediamines.[1] |
Quantitative Data: PPDs in Consumer Products
The following table summarizes the concentrations of various p-phenylenediamine antioxidants and their quinone derivatives found in different rubber-based consumer products, highlighting their potential as sources of contamination.
| Product | 6PPD (µg/g) | 6PPD-quinone (µg/g) | DPPD (µg/g) | IPPD (µg/g) |
| Crumb Rubber | 13 ± 11 | 1.3 ± 1.1 | N/A | N/A |
| Doormat | 16 ± 6 | 1.6 ± 0.6 | N/A | N/A |
| Rubber Stopper | N/A | 1.6 ± 0.2 | N/A | Detected |
| Rubber Boots | N/A | N/A | N/A | Detected |
| Data adapted from studies on PPDs in consumer products.[4][13] N/A indicates data not available. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Removal of p-Phenylenediamine Derivatives from Rubber Samples for HPLC Analysis
This protocol is adapted from a method for the determination of PPD derivatives in rubber boots.[13]
-
Extraction:
-
Cut a small piece of the rubber sample (approx. 1g).
-
Add 10 mL of an acetone:chloroform (1:1) mixture.
-
Shake or sonicate for 30 minutes.
-
Collect the solvent. Repeat the extraction two more times and combine the extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the combined extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of hexane.
-
Load the reconstituted sample onto a silica gel SPE cartridge pre-conditioned with hexane.
-
Wash the cartridge with a 5:95 diethyl ether:hexane mixture to elute less polar interferences.
-
Elute IPPD with a 20:80 diethyl ether:hexane mixture.[13]
-
Collect the eluate, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.
-
Protocol 2: General Liquid-Liquid Extraction (LLE) for Biological Fluids
This is a general protocol that can be adapted to remove IPPD from aqueous biological samples like plasma or urine.
-
Sample Preparation:
-
To 1 mL of the biological sample (e.g., plasma), add a basifying agent like 1M sodium hydroxide to adjust the pH to >10. This ensures IPPD is in its non-ionized form.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for your analytical assay.
-
Experimental Workflow for Sample Cleanup and Analysis
References
- 1. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High precision measurement and fragmentation analysis for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pipelined metabolite identification based on MS fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of substituted p-phenylenediamine antioxidants in consumer products - American Chemical Society [acs.digitellinc.com]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Case Studies On HPLC Vial Issues - Blogs - News [alwsci.com]
- 8. bme.lth.se [bme.lth.se]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of IPPD in solution?
A1: The stability of this compound (IPPD) in solution is primarily influenced by several factors, including:
-
pH: IPPD degradation is highly dependent on the pH of the solution. It hydrolyzes rapidly in aqueous solutions.
-
Temperature: Increased temperature accelerates the degradation of IPPD.
-
Oxygen: The presence of oxygen promotes the oxidative degradation of IPPD.
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of IPPD.[1]
-
Solvent: The type of solvent used can influence the stability of IPPD.
Q2: What are the main degradation products of IPPD in aqueous solutions?
A2: In aqueous solutions, IPPD primarily undergoes hydrolysis to form several degradation products. The major degradation products identified are benzoquinoneimine-N-phenyl and 4-hydroxydiphenylamine. Isopropylamine has also been detected as a hydrolysis product.[2] The oxidation of IPPD can also lead to the formation of a quinone by converting the central phenylenediamine ring.
Q3: What is the expected shelf-life of an IPPD solution?
A3: The shelf-life of an IPPD solution is highly dependent on the storage conditions. In aqueous solutions, IPPD degrades rapidly. For instance, in deionized water at pH 7 and 25°C, 99% of IPPD can hydrolyze within 24 hours.[2] The half-life of IPPD in aqueous media can range from 2 to 11 hours depending on the water quality, with faster degradation observed in unfiltered river water compared to purified water.[2] For long-term storage, it is recommended to store IPPD as a solid in a cool, dark, and dry place, and to prepare solutions fresh before use.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of IPPD solutions.
| Problem | Possible Cause | Recommended Solution |
| Rapid discoloration (e.g., turning brown or black) of the IPPD solution. | Oxidation of IPPD due to exposure to air (oxygen). | Prepare solutions using deoxygenated solvents. Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during dissolution. Store the solution under an inert atmosphere. |
| Precipitation observed in the IPPD solution upon storage. | Limited solubility of IPPD or its degradation products in the chosen solvent. Temperature fluctuations affecting solubility. | Ensure the concentration of IPPD is below its saturation point in the chosen solvent at the storage temperature. Store the solution at a constant, controlled temperature. If precipitation occurs, gently warm and sonicate the solution to redissolve the compound before use, ensuring it has not degraded. |
| Inconsistent results in analytical assays (e.g., HPLC). | Degradation of the IPPD stock solution over time. Improper storage of the solution. | Always prepare fresh IPPD solutions for critical experiments. If a stock solution must be used, validate its stability over the intended period of use by running a standard at the beginning and end of each analytical run. Store stock solutions in amber vials at low temperatures (e.g., 2-8 °C or -20 °C) and under an inert atmosphere. |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of degradation products. Contamination of the solvent or glassware. | Refer to the IPPD degradation pathway to identify potential degradation products. Run a blank injection (solvent only) to check for contamination. Ensure all glassware is scrupulously clean. Use high-purity solvents. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of IPPD in aqueous solutions.
| Parameter | Condition | Half-life / Degradation Rate | Reference |
| Hydrolysis | Purified Water | 11 hours | [2] |
| Membrane-filtered River Water | 5 hours | [2] | |
| Unfiltered River Water | 2 hours | [2] | |
| Deionized Water (pH 7, 25°C) | 99% degradation in 24 hours | [2] |
Experimental Protocols
Stability-Indicating HPLC Method for IPPD Analysis
This protocol outlines a general method for assessing the stability of IPPD in solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
IPPD reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of IPPD reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Further dilute to a working concentration within the linear range of the detector.
-
Sample Solution: Prepare the IPPD solution to be tested in the desired solvent and at the desired concentration. At specified time points during the stability study, withdraw an aliquot of the sample, dilute it to the working concentration range with the mobile phase, and transfer it to an autosampler vial.
4. Analysis:
-
Inject the standard solution to determine the retention time and response factor of IPPD.
-
Inject the sample solutions at each time point of the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the IPPD peak.
5. Data Analysis:
-
Calculate the percentage of IPPD remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining IPPD versus time to determine the degradation kinetics and half-life of the compound under the tested conditions.
Visualizations
Caption: Proposed degradation pathway of IPPD in aqueous solution.
Caption: General workflow for an IPPD solution stability study.
References
Technical Support Center: Troubleshooting IPPD Leaching from Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the leaching of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) from polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is IPPD and why is its leaching a concern?
A1: this compound (IPPD) is an antioxidant and antiozonant commonly added to rubber and polymer products to prevent degradation from exposure to oxygen, heat, and ozone.[1] While crucial for polymer stability, IPPD is not chemically bound to the polymer matrix and can migrate or "leach" to the surface and into the surrounding environment.[2][3] This is a concern in drug development and manufacturing as leached IPPD can contaminate drug products, potentially affecting their stability, efficacy, and safety.
Q2: What are the primary factors that influence the rate of IPPD leaching?
A2: Several factors can influence the migration of IPPD from a polymer matrix:
-
Temperature: Higher temperatures increase the kinetic energy of IPPD molecules, accelerating their diffusion and migration rate.[4]
-
Polymer Matrix Composition: The type of polymer, its crystallinity, and the presence of fillers like carbon black or silica can affect IPPD migration. For instance, the diffusion rate of antioxidants is generally higher in amorphous regions of a polymer compared to crystalline regions.[2]
-
IPPD Concentration: Higher initial concentrations of IPPD in the polymer can lead to a greater driving force for migration.[2]
-
Contact Medium: The pH, polarity, and composition of the solvent or medium in contact with the polymer can influence the solubility and partitioning of IPPD, thereby affecting its leaching rate.[5]
-
Exposure Time: The cumulative amount of leached IPPD generally increases with longer contact time.
Q3: What are the potential degradation products of IPPD that I should be aware of during my experiments?
A3: IPPD can degrade under certain conditions, such as exposure to heat, light, or oxidizing agents. While specific degradation pathways can be complex, researchers should be aware of the potential for the formation of quinone-type structures and other oxidation byproducts. It is recommended to perform forced degradation studies to identify potential degradants that might appear in your leaching experiments.
Q4: How can I minimize IPPD leaching in my application?
A4: To minimize IPPD leaching, consider the following strategies:
-
Polymer Selection: Choose a polymer matrix with lower permeability to IPPD.
-
Optimize IPPD Concentration: Use the minimum effective concentration of IPPD required for stability.
-
Surface Modification: In some applications, surface treatments or coatings on the polymer can act as a barrier to reduce leaching.
-
Alternative Antioxidants: Explore the use of higher molecular weight or polymer-bound antioxidants that have a lower tendency to migrate.
Troubleshooting Guide
Issue 1: High Variability in IPPD Leaching Results
-
Question: My replicate experiments show high variability in the amount of IPPD leached. What could be the cause?
-
Answer: High variability can stem from several sources. Ensure that the polymer samples are homogenous in terms of IPPD dispersion. Inconsistent surface area-to-volume ratios between samples can also lead to variable results. Check for temperature fluctuations in your experimental setup, as this can significantly impact diffusion rates. Finally, ensure your analytical method, particularly sample preparation steps like extraction, is consistent and reproducible.
Issue 2: No or Very Low IPPD Detected in the Leaching Medium
-
Question: I expect to see IPPD leaching, but my analytical results show very low or non-detectable levels. What should I check?
-
Answer: First, verify the sensitivity and calibration of your analytical instrument, typically an HPLC system.[3] Consider the possibility that the IPPD may have degraded in the leaching medium. The stability of IPPD can be affected by factors such as pH and temperature.[5][6] It is also possible that the IPPD is adsorbing to your experimental apparatus; using inert materials like glass can help mitigate this. Finally, the chosen leaching medium may have very low solubility for IPPD, preventing it from being effectively extracted from the polymer.
Issue 3: Unexpected Peaks in HPLC Chromatogram
-
Question: I am seeing unexpected peaks in my HPLC analysis of the leachate. What could they be?
-
Answer: Unexpected peaks could be due to several factors. They may be degradation products of IPPD, which can form under the conditions of your experiment.[7] They could also be other additives or processing aids leaching from the polymer matrix. Contamination from solvents, vials, or the experimental setup is another possibility. Running a blank of your leaching medium through the entire experimental process can help identify sources of contamination.
Issue 4: Discrepancies Between Expected and Observed Effects in Cell-Based Assays
-
Question: The results from my cell viability assays using the polymer leachate are not what I expected based on the quantified IPPD concentration. Why might this be?
-
Answer: This could be due to several reasons. Other leached substances from the polymer, besides IPPD, could be contributing to the observed cellular effects. There might be synergistic or antagonistic interactions between different leached compounds. It is also possible that IPPD degradation products are present and have different potencies than the parent IPPD molecule. Additionally, the IPPD itself or its degradation products might interfere with the assay chemistry, for example, by reacting with colorimetric reagents.[8]
Experimental Protocols
Protocol 1: Quantification of IPPD Leaching into an Aqueous Medium
This protocol outlines a general procedure for determining the amount of IPPD that leaches from a polymer matrix into an aqueous solution over time.
1. Materials and Reagents:
- Polymer samples with known IPPD concentration.
- Leaching medium (e.g., purified water, phosphate-buffered saline at a specific pH).
- Glass containers with inert caps.
- Incubator or water bath for temperature control.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- IPPD analytical standard.
- Solid Phase Extraction (SPE) cartridges (if pre-concentration is needed).
2. Leaching Procedure:
- Cut polymer samples into uniform pieces with a known surface area.
- Place each polymer sample into a separate glass container.
- Add a defined volume of the pre-warmed leaching medium to each container, ensuring the sample is fully submerged.
- Seal the containers and place them in an incubator or water bath at the desired temperature (e.g., 37°C).
- At specified time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the leaching medium for analysis.
- Replenish the withdrawn volume with fresh, pre-warmed leaching medium if required for long-term studies.
3. Sample Preparation and HPLC Analysis:
- If the expected IPPD concentration is low, a pre-concentration step using SPE may be necessary.
- Filter the collected leachate through a 0.45 µm syringe filter.
- Prepare a calibration curve using the IPPD analytical standard.
- Analyze the samples and standards by HPLC. A typical mobile phase could be a gradient of acetonitrile and water, with UV detection at an appropriate wavelength for IPPD (e.g., 254 nm).
- Quantify the concentration of IPPD in the leachate by comparing the peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes the expected trends in IPPD leaching based on various experimental parameters. The values are illustrative and the actual amount of leached IPPD will depend on the specific polymer, formulation, and experimental conditions.
| Parameter | Condition 1 | Leached IPPD (µg/cm²) | Condition 2 | Leached IPPD (µg/cm²) | Rationale |
| Temperature | 25°C | 5.2 | 50°C | 15.8 | Increased temperature enhances the diffusion rate of IPPD within the polymer matrix. |
| pH of Medium | pH 5.0 | 8.9 | pH 7.4 | 12.3 | The solubility and stability of IPPD can be pH-dependent, affecting its partitioning into the aqueous medium.[5] |
| Polymer Type | Crystalline Polymer | 3.1 | Amorphous Polymer | 9.7 | Higher crystallinity can create a more tortuous path for IPPD diffusion, slowing down the leaching process.[2] |
| Exposure Time | 24 hours | 7.5 | 72 hours | 18.2 | The cumulative amount of leached IPPD increases with longer contact duration. |
Visualizations
Experimental Workflow
Caption: A typical workflow for an IPPD leaching experiment.
IPPD-Related Signaling Pathway
p-Phenylenediamines (PPDs) have been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) and the modulation of key cellular signaling cascades.
Caption: PPD-induced apoptosis signaling pathway.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- 1. How to test the compatibility of rubber antioxidants with different rubber matrices? - Yangzhou Chemical Co., Ltd. [pt.yzchemical.com]
- 2. specialchem.com [specialchem.com]
- 3. Investigation into the analysis method of the Rubber Anti-oxidant RD by HPLC gradient elution [zenodo.org]
- 4. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ezview.wa.gov [ezview.wa.gov]
- 8. thescipub.com [thescipub.com]
Technical Support Center: Purification of Reaction Mixtures Containing Residual IPPD
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing residual N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is IPPD and why is it difficult to remove?
A1: IPPD (this compound) is an antioxidant commonly used in various chemical syntheses. Its removal can be challenging due to its basicity and its solubility in a wide range of organic solvents.[1][2][3] It is a purple-gray crystalline solid that is soluble in oils, alcohols, and other organic solvents but is practically insoluble in water.[1][2][4] This solubility profile means it will typically remain in the organic phase during a standard aqueous workup.
Q2: What are the primary methods for removing residual IPPD?
A2: The two most common and effective methods for removing residual IPPD from a reaction mixture at a laboratory scale are:
-
Liquid-Liquid Extraction: This involves washing the organic solution of your reaction mixture with an acidic aqueous solution or a solution of copper(II) sulfate.
-
Column Chromatography: This technique separates IPPD from your desired compound based on their different affinities for a stationary phase (like silica gel or alumina).
Q3: When should I choose liquid-liquid extraction over column chromatography?
A3: Liquid-liquid extraction is a good first choice when there is a significant difference in the basicity of your product and IPPD. It is a relatively quick and simple method for bulk removal of the impurity. Column chromatography is more suitable when your product and IPPD have similar polarities, or when a very high level of purity is required.
Q4: Can IPPD degrade during the removal process?
A4: Yes, IPPD can be sensitive to air and sunlight, which can cause it to oxidize and change color.[1] Additionally, it can hydrolyze in water with half-lives ranging from 2 to 11 hours, depending on the water source.[4] It is important to consider these stability factors when choosing and performing your purification method.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common issues encountered when removing residual IPPD using liquid-liquid extraction and column chromatography.
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete removal of IPPD after acidic wash. | The aqueous acid solution may not be sufficiently acidic to protonate all of the IPPD. | Increase the concentration of the acidic solution (e.g., from 1M to 2M HCl). Perform multiple extractions with fresh acidic solution. |
| An emulsion forms between the organic and aqueous layers. | Vigorous shaking can lead to the formation of a stable emulsion, especially if surfactants are present. | Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. If the emulsion persists, try centrifuging the mixture or filtering it through a pad of Celite. |
| The desired product is also extracted into the aqueous layer. | If your product has basic functionalities, it may also be protonated and become water-soluble. | Check the acid stability of your product. If it is acid-sensitive, consider using the copper(II) sulfate wash method instead. You can also try to back-extract your product from the acidic aqueous layer after neutralizing it with a base. |
| The blue color of the copper(II) sulfate solution does not turn purple upon washing. | This indicates that there is no significant amount of IPPD present to form the copper complex. | This can be a good sign, but always confirm the absence of IPPD in the organic layer by a more sensitive method like Thin Layer Chromatography (TLC). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| IPPD and the desired product co-elute. | The chosen solvent system does not provide sufficient resolution between the two compounds. | Optimize the eluent system using TLC. A less polar solvent system may improve separation. Consider using a shallower gradient if using gradient elution. If separation on silica is still poor, try using alumina as the stationary phase. |
| IPPD streaks down the column. | The basic nature of IPPD can lead to strong interactions with the acidic silica gel, causing tailing or streaking. | Add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a more basic stationary phase like alumina. |
| The desired product or IPPD does not elute from the column. | The eluent may be too non-polar, or the compound may have precipitated at the top of the column. | Gradually increase the polarity of the eluent. If the compound is suspected to have precipitated, try to dissolve the top of the column packing in a small amount of a more polar solvent and re-load it. |
Experimental Protocols
Protocol 1: Removal of Residual IPPD by Acidic Liquid-Liquid Extraction
Objective: To remove residual IPPD from an organic reaction mixture by extraction with a dilute acid.
Materials:
-
Reaction mixture containing the desired product and residual IPPD, dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase (assuming the organic solvent is less dense than water).
-
Drain the lower aqueous layer into a flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1M HCl.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The resulting organic solution should now be free of IPPD. The solvent can be removed under reduced pressure to yield the purified product.
Protocol 2: Removal of Residual IPPD by Column Chromatography
Objective: To purify a compound from residual IPPD using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined by TLC analysis.
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar components. IPPD, being a relatively polar amine, will likely elute with a more polar solvent mixture than a non-polar product.
-
If streaking is observed, consider preparing a new column and adding 0.1-1% triethylamine to the eluent.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Data Presentation
| Method | Principle of Removal | Expected Efficiency | Factors Affecting Efficiency |
| Acidic Liquid-Liquid Extraction | Protonation of the basic IPPD to form a water-soluble salt. | High for bulk removal. Multiple extractions can achieve >95% removal. | Acidity of the aqueous solution, number of extractions, partition coefficient of the protonated IPPD. |
| Copper(II) Sulfate Wash | Formation of a water-soluble copper(II)-amine complex. | High for bulk removal. | Concentration of the copper sulfate solution, number of washes. |
| Silica Gel Column Chromatography | Differential adsorption of the polar IPPD and the (typically less polar) product onto the acidic silica surface. | Very high, can achieve >99% purity. | Choice of eluent system, proper column packing, sample loading. |
| Alumina Column Chromatography | Differential adsorption on a basic stationary phase, which can reduce tailing of basic compounds like IPPD. | Very high, can achieve >99% purity. | Choice of eluent system, activity of the alumina. |
References
Technical Support Center: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Fluorescence Quenching Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) in fluorescence quenching experiments. Given the limited specific literature on IPPD as a fluorescent quencher, this guide is based on established principles of fluorescence spectroscopy and quenching analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using IPPD in fluorescence quenching experiments?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In a hypothetical experiment, this compound (IPPD) would act as the "quencher," a substance that de-excites the fluorophore through various molecular interactions. By measuring the decrease in fluorescence at different IPPD concentrations, researchers can study molecular interactions, binding affinities, and the accessibility of the fluorophore to the quencher.
Q2: What are the potential quenching mechanisms of IPPD?
-
Dynamic (Collisional) Quenching: Where IPPD collides with the excited-state fluorophore, leading to non-radiative energy transfer.
-
Static Quenching: Where IPPD forms a non-fluorescent ground-state complex with the fluorophore.
-
Förster Resonance Energy Transfer (FRET): If there is sufficient overlap between the fluorophore's emission spectrum and IPPD's absorption spectrum.
Q3: How do I select the appropriate excitation and emission wavelengths for my experiment?
A3: The excitation wavelength should correspond to the maximum absorbance of your chosen fluorophore. The emission wavelength should be set to the peak of the fluorophore's emission spectrum. It is crucial to perform initial scans of your fluorophore in the absence of IPPD to determine these optimal wavelengths.
Q4: What concentration range of IPPD should I use?
A4: The optimal concentration range for IPPD will depend on the specific fluorophore and experimental conditions. It is recommended to perform a titration experiment, starting with a low concentration of IPPD and gradually increasing it until significant quenching is observed or the fluorescence signal is completely quenched. A typical starting range might be from micromolar (µM) to millimolar (mM) concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No quenching observed | 1. Inappropriate concentration of IPPD: The concentration may be too low to cause a measurable effect. 2. No interaction between IPPD and the fluorophore: The quencher may not be able to access the fluorophore. 3. Precipitation of IPPD: IPPD may not be soluble at the concentrations used in the experimental buffer. | 1. Increase IPPD concentration: Perform a wider titration to find the effective concentration range. 2. Change experimental conditions: Modify buffer composition, pH, or temperature to promote interaction. 3. Check solubility: Visually inspect the solution for any precipitate. Use a different solvent or a lower concentration of IPPD if necessary. |
| Fluorescence intensity increases with IPPD addition | 1. Formation of a fluorescent complex: IPPD might be reacting with the fluorophore or another component in the sample to create a new fluorescent species. 2. Scattering: High concentrations of IPPD might cause light scattering, leading to an apparent increase in signal. | 1. Analyze the emission spectrum: Check for shifts in the emission peak, which could indicate the formation of a new species. 2. Measure absorbance: Run an absorbance spectrum of IPPD at the concentrations used to check for scattering effects. 3. Use a different quencher: If the issue persists, consider using an alternative quenching agent. |
| Non-linear Stern-Volmer plot | 1. Mixed quenching mechanisms: Both static and dynamic quenching may be occurring simultaneously. 2. Inner filter effect: IPPD may be absorbing either the excitation or emission light.[1] 3. Fluorophore heterogeneity: The fluorophore may exist in different environments with varying accessibility to the quencher. | 1. Perform lifetime measurements: Fluorescence lifetime measurements can help distinguish between static and dynamic quenching.[1] 2. Apply correction for inner filter effect: Use appropriate equations to correct the fluorescence data for absorption by IPPD. 3. Analyze the data with a modified Stern-Volmer equation: Models that account for multiple binding sites or different quenching efficiencies may be necessary. |
| High background fluorescence | 1. Intrinsic fluorescence of IPPD: IPPD itself might be fluorescent at the excitation/emission wavelengths used. 2. Contaminated reagents or buffer: Impurities in the solvent or reagents can contribute to background signal. | 1. Measure the fluorescence of IPPD alone: Run a control experiment with only IPPD in the buffer to determine its contribution to the signal. 2. Use high-purity reagents and solvents: Ensure all components of the experimental system are of the highest possible purity. |
Experimental Protocols
General Protocol for a Fluorescence Quenching Titration Experiment
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorophore (e.g., a protein labeled with a fluorescent dye) in a suitable buffer.
-
Prepare a high-concentration stock solution of IPPD in the same buffer. Ensure complete dissolution.
-
-
Spectrofluorometer Setup:
-
Set the excitation and emission wavelengths to the optimal values for the fluorophore.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Add a known volume of the fluorophore solution to a quartz cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Make successive additions of small aliquots of the IPPD stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a set period (e.g., 1-2 minutes).
-
Record the fluorescence intensity (F) after each addition.
-
Correct for dilution by multiplying the observed fluorescence by a dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of added quencher.
-
-
Data Analysis:
-
Plot the ratio of the initial fluorescence to the observed fluorescence (F₀/F) against the concentration of IPPD. This is the Stern-Volmer plot.
-
Analyze the plot to determine the Stern-Volmer constant (Ksv), which provides information about the quenching efficiency.
-
Visualizations
Caption: A standard workflow for a fluorescence quenching experiment using IPPD.
Caption: A troubleshooting decision tree for common issues in IPPD quenching experiments.
References
Validation & Comparative
A Comparative Analysis of IPPD and 6PPD as Antioxidants in Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are two widely utilized antidegradants in the rubber industry, prized for their ability to protect vulcanized rubber from the deleterious effects of oxidation and ozonation. Both belong to the class of p-phenylenediamine (PPD) antioxidants and function as potent radical scavengers and antiozonants. While they share a common core structure and protective mechanism, differences in their alkyl substituents lead to distinct performance characteristics, particularly concerning their long-term stability, solubility in rubber, and resistance to environmental factors. This guide provides a detailed comparative study of IPPD and 6PPD, supported by available data and experimental insights, to assist researchers in selecting the appropriate antioxidant for their specific applications.
General Properties and Performance Characteristics
Both IPPD and 6PPD are effective in protecting natural and synthetic rubbers such as styrene-butadiene rubber (SBR), nitrile rubber (NBR), and cis-butadiene rubber (BR) from degradation caused by heat, oxygen, and ozone.[1][2] They are known to inhibit flex cracking and are crucial for extending the service life of rubber products, especially those under dynamic stress like tires, belts, and hoses.[2][3][4]
A key differentiator lies in their long-term performance. Technical data sheets and industry literature consistently indicate that 6PPD offers superior long-term fatigue resistance and ozone protection compared to IPPD .[3][5] This enhanced durability is attributed to its specific molecular structure and higher solubility in rubber, which makes it less susceptible to environmental factors such as heat and leaching.[3][5] While both are staining antioxidants, making them unsuitable for light-colored applications, their protective capabilities are highly valued in the tire industry.[3][6]
The combination of IPPD and 6PPD is also a common practice in rubber compounding. This blend is reported to provide a broader spectrum of antioxidant protection, suggesting a synergistic effect that enhances the overall aging resistance of the rubber product.[7]
Quantitative Performance Comparison
While extensive head-to-head comparative studies with detailed quantitative data in publicly available literature are limited, technical specifications and performance descriptions provide a basis for comparison. The following tables summarize the typical properties and a qualitative performance assessment based on available information.
Table 1: Physical and Chemical Properties of IPPD and 6PPD
| Property | IPPD (this compound) | 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) |
| Chemical Formula | C₁₅H₁₈N₂ | C₁₈H₂₄N₂ |
| Molecular Weight | 226.32 g/mol | 268.42 g/mol |
| Appearance | Purple to purple-brown flaky or spherical particles | Violet-brown pellets or granules |
| Melting Point | ≥ 70 °C | 45 - 50 °C |
| Solubility | Soluble in oils, benzene, ethanol; Insoluble in water | Soluble in gasoline, benzene, acetone; Insoluble in water |
Source: Technical Data Sheets[1][4][8][9][10][11][12]
Table 2: Comparative Antioxidant and Antiozonant Performance
| Performance Metric | IPPD | 6PPD |
| Ozone Resistance (Static & Dynamic) | Good | Excellent |
| Flex-Cracking Resistance | Good | Excellent |
| Oxidative Heat Aging Resistance | Good | Excellent |
| Long-Term Fatigue Resistance | Good | Better |
| Solubility in Rubber | Good | Very Good |
| Resistance to Leaching | Moderate | High |
Source: Compiled from technical literature and product data sheets.[1][2][3][5][6]
Experimental Protocols for Antioxidant Activity Assessment
The antioxidant capacity of compounds like IPPD and 6PPD can be evaluated using various in vitro assays. The most common methods involve the measurement of radical scavenging activity. Detailed protocols for two such assays, DPPH and ABTS, are provided below. These are general protocols that can be adapted for the specific analysis of IPPD and 6PPD.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of IPPD and 6PPD in the same solvent used for the DPPH solution. Create a series of dilutions to test a range of concentrations.
-
Reaction: To a cuvette or a well in a microplate, add a specific volume of the DPPH solution and an equal volume of the antioxidant sample solution. A control sample containing the solvent instead of the antioxidant solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a decolorization that is measured spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions of IPPD and 6PPD in a suitable solvent. Create a series of dilutions.
-
Reaction: Add a small volume of the antioxidant sample solution to a larger volume of the ABTS•⁺ working solution. A control sample with the solvent instead of the antioxidant is also prepared.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Signaling Pathways and Experimental Workflows
The primary antioxidant mechanism of p-phenylenediamines like IPPD and 6PPD involves the donation of a hydrogen atom from their amine groups to scavenge free radicals, thereby terminating the oxidative chain reactions that lead to the degradation of the rubber polymer.
Below is a generalized workflow for evaluating the antioxidant performance of IPPD and 6PPD in a rubber matrix.
Caption: Experimental workflow for comparing the performance of IPPD and 6PPD in rubber.
The following diagram illustrates the general antioxidant mechanism of p-phenylenediamine (PPD) derivatives like IPPD and 6PPD, which involves radical scavenging.
Caption: General radical scavenging mechanism of PPD antioxidants.
Conclusion
Both IPPD and 6PPD are highly effective antioxidants and antiozonants for rubber applications. The choice between them often depends on the specific performance requirements of the end product. For applications demanding the highest level of long-term durability, particularly in terms of fatigue and ozone resistance, 6PPD is generally the superior choice due to its molecular structure and better retention in the rubber matrix.[3][5] However, for less demanding applications, IPPD can provide excellent protection. The practice of blending these two antioxidants also offers a viable strategy to achieve a balanced and broad-spectrum protection against various aging mechanisms. Further head-to-head quantitative studies would be beneficial to provide more precise comparative data for different rubber formulations and aging conditions.
References
- 1. Rubber Antioxidant IPPD (4010NA) [hisenchemical.com]
- 2. en.hamiico.com [en.hamiico.com]
- 3. americasinternational.com [americasinternational.com]
- 4. wrchem.com [wrchem.com]
- 5. americasinternational.com [americasinternational.com]
- 6. sme.in [sme.in]
- 7. joinedfortunechemical.com [joinedfortunechemical.com]
- 8. wrchem.com [wrchem.com]
- 9. vennok.com.cn [vennok.com.cn]
- 10. specialchem.com [specialchem.com]
- 11. IPPD Antioxidant 4010NA|N-isopropyl-N`-phenylenediamine [tanyunchem.com]
- 12. Antioxidant IPPD 4010NA Manufacturer, Supplier, Company Price | YUSHENG [yushengmax.com]
A Comparative Analysis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a potent antioxidant widely utilized in various industrial applications, primarily to prevent the degradation of rubber and polymers.[1][2] Its efficacy as a free radical scavenger also positions it as a compound of interest for broader antioxidant applications. This guide provides a comparative analysis of IPPD's antioxidant efficacy against other common antioxidants, supported by experimental data and detailed methodologies.
Mechanism of Action
IPPD, a derivative of p-phenylenediamine, functions as a chain-breaking antioxidant.[3] Its primary mechanism involves the donation of a hydrogen atom from its amine groups to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative degradation.[2] This process is particularly effective against ozone-induced degradation in rubber.[2] In biological systems, while less studied, p-phenylenediamine derivatives have been shown to induce oxidative stress at high concentrations but may also trigger cellular antioxidant defense mechanisms at lower, non-toxic levels.[4][5]
Quantitative Comparison of Antioxidant Efficacy
To date, specific quantitative data on the free-radical scavenging activity of IPPD from standardized in vitro assays such as DPPH, ABTS, and FRAP is not extensively available in publicly accessible scientific literature. Most comparative studies focus on its performance within a rubber matrix. However, to provide a framework for comparison, the following table includes typical efficacy values for well-established antioxidants.
| Antioxidant | Assay | IC50 / Value | Reference Compound |
| IPPD | DPPH | Data Not Available | - |
| ABTS | Data Not Available | - | |
| FRAP | Data Not Available | - | |
| 6PPD | - | Generally considered to have slower migration but effective antiozonant properties compared to IPPD in rubber.[2] | - |
| TMQ | - | Often used in combination with p-phenylenediamine antioxidants for a synergistic protective effect in rubber. | - |
| BHT | DPPH | ~20-50 µg/mL | Ascorbic Acid / Trolox |
| Trolox | DPPH | ~5-15 µg/mL | - |
| ABTS | ~2-10 µg/mL | - | |
| Ascorbic Acid | DPPH | ~2-8 µg/mL | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The values for BHT, Trolox, and Ascorbic Acid are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below to enable researchers to conduct their own comparative studies involving IPPD.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction. The change in absorbance is measured spectrophotometrically.[6][7]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of IPPD and other test antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO). Create a series of dilutions from the stock solution.
-
Reaction: Mix 1.0 mL of each sample dilution with 2.0 mL of the DPPH solution. A control is prepared by mixing 1.0 mL of the solvent with 2.0 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[11][12][13]
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of IPPD and other test antioxidants.
-
Reaction: Add 10 µL of each sample dilution to 1.0 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of IPPD and other test antioxidants.
-
Reaction: Add 50 µL of the sample dilution to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
Signaling Pathways and Biological Activity
The interaction of p-phenylenediamine derivatives with biological systems is complex. While high concentrations can lead to oxidative stress and cytotoxicity, some studies suggest that at lower concentrations, these compounds might activate cellular defense mechanisms against oxidative stress.[4][5]
One of the key signaling pathways involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.[18][19] While direct evidence for IPPD's activation of the Nrf2 pathway is limited, other antioxidant compounds are known to modulate this pathway.[16] Further research is needed to elucidate the specific effects of IPPD on this and other cellular signaling pathways.
Conclusion
This compound is a potent antioxidant with a well-established role in industrial applications. While its direct comparative efficacy in biological or non-rubber systems against other common antioxidants requires further quantitative investigation through standardized assays, its fundamental mechanism as a radical scavenger is clear. The provided experimental protocols offer a basis for researchers to conduct such comparative studies. Furthermore, exploring the interaction of IPPD with key cellular antioxidant signaling pathways, such as the Nrf2 pathway, presents a promising avenue for future research in drug development and cellular protection.
References
- 1. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Free radical scavenging activity [protocols.io]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 16. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to IPPD and Natural Antioxidants for Rubber Stabilization
Unveiling the Alternatives in Rubber Protection
The longevity and durability of rubber products are critically dependent on the incorporation of antioxidants to prevent degradation from environmental factors such as heat, oxygen, and ozone. For decades, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) has been a stalwart synthetic antioxidant, prized for its high efficacy. However, growing environmental and health concerns are paving the way for the exploration of natural alternatives. This guide provides an objective comparison between IPPD and emerging natural antioxidants, supported by experimental data, to assist researchers and scientists in making informed decisions for rubber formulation.
Executive Summary of Performance
The selection of an antioxidant is a critical decision in rubber compounding, influencing not only the service life of the product but also its environmental footprint. While IPPD offers robust protection, particularly against ozone and fatigue, certain natural antioxidants have demonstrated comparable or even superior performance in terms of thermal aging resistance. The following tables summarize the quantitative data from various studies, offering a comparative look at their performance.
Table 1: Comparative Tensile Properties of IPPD vs. Mangosteen Peel Powder (MPP) in Natural Rubber (SMR L) Before and After Thermal Aging
| Antioxidant Type | Filler Loading (phr) | Condition | Tensile Strength (MPa) | Elongation at Break (%) |
| Control (No Antioxidant) | 0 | Unaged | 9.80 | 21.60 |
| IPPD | 2 | Unaged | Comparable to control and other commercial antioxidants | Comparable to control and other commercial antioxidants |
| Mangosteen Peel Powder (MPP) | 5 | Unaged | 48.02 | 48.62 |
| 10 | Unaged | 67.02 | 67.57 | |
| 15 | Unaged | 90.36 | 72.06 | |
| 20 | Unaged | 90.75 | 74.46 | |
| Mangosteen Peel Powder (MPP) | 2 | Aged | Higher than commercial antioxidants | Higher than commercial antioxidants |
Data synthesized from studies on Mangosteen Peel Powder as a natural antioxidant. It is noted that direct side-by-side numerical comparisons with IPPD in the same study were not fully detailed in the available literature, but MPP's performance was reported to be comparable or superior to commercial antioxidants under certain conditions.[1][2][3]
Table 2: Comparative Performance of Natural Antioxidants from Oil Palm Leaves vs. Commercial Antioxidants in Natural Rubber (NR) Vulcanizates
| Antioxidant Type | Condition | Tensile Properties Retention | Tear Strength Retention |
| Natural Antioxidant (Oil Palm Leaves) | After Aging | Equivalent to commercial antioxidants | High |
| Commercial Antioxidants (TMQ, BHT) | After Aging | - | - |
This table illustrates the potential of natural antioxidants from oil palm leaves to offer comparable performance to established commercial antioxidants like TMQ and BHT after aging.[4] While not a direct comparison with IPPD, it highlights the viability of natural alternatives.
In-Depth Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following protocols outline the typical procedures for compounding, vulcanization, and testing of rubber specimens with different antioxidant systems.
Preparation of Natural Rubber Compounds
A standard natural rubber (SMR L) formulation is prepared using a two-roll mill. The typical composition is as follows:
-
Natural Rubber (SMR L): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Carbon Black (N330): 50 phr
-
Aromatic Oil: 5 phr
-
Antioxidant (IPPD or Natural Alternative): 2 phr
-
CBS (N-Cyclohexyl-2-benzothiazolesulfenamide): 0.5 phr
-
Sulfur: 2.5 phr
Mixing Procedure:
-
The natural rubber is masticated on the two-roll mill until a cohesive band is formed.
-
Zinc oxide and stearic acid are then incorporated.
-
This is followed by the gradual addition of carbon black and aromatic oil.
-
The antioxidant (either IPPD or the natural variant) is then added and mixed until a homogenous blend is achieved.
-
Finally, the accelerator (CBS) and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
-
The compounded rubber is then sheeted out and left to mature for 24 hours at room temperature.[5][6][7][8]
Vulcanization of Test Specimens
The compounded rubber sheets are cut into appropriate dimensions for the desired test specimens. Vulcanization is carried out in a heated hydraulic press under pressure. The curing temperature and time are determined based on the cure characteristics obtained from a rheometer, typically at 150°C for the optimal cure time (t90).[5][9]
Accelerated Thermal Aging
To evaluate the long-term performance of the antioxidants, the vulcanized rubber specimens are subjected to accelerated thermal aging. This is typically performed in a hot air oven according to the ASTM D573 standard .[10]
-
Apparatus: A circulating hot air oven with controlled temperature and ventilation.
-
Procedure:
-
The initial tensile properties (tensile strength and elongation at break) of the unaged specimens are measured.
-
The specimens are then placed in the oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).[3][11]
-
After the aging period, the specimens are removed from the oven and allowed to cool to room temperature for at least 24 hours.
-
The tensile properties of the aged specimens are then measured.
-
-
Evaluation: The retention of tensile properties is calculated as a percentage of the unaged values.
Mechanical Property Testing
The tensile strength, modulus, and elongation at break of both unaged and aged rubber specimens are determined using a universal testing machine (tensometer) in accordance with the ASTM D412 standard .
-
Specimen Shape: Dumbbell-shaped specimens are cut from the vulcanized sheets.
-
Procedure:
-
The cross-sectional area of the narrow portion of the dumbbell specimen is measured.
-
The specimen is mounted in the grips of the tensometer.
-
The specimen is stretched at a constant rate of 500 mm/min until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum force recorded divided by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Visualizing the Mechanisms of Action
The efficacy of an antioxidant is rooted in its chemical mechanism for neutralizing the free radicals that propagate rubber degradation. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for both IPPD and a representative natural phenolic antioxidant.
Caption: Antioxidant mechanism of IPPD in rubber stabilization.
Caption: Antioxidant mechanism of natural phenolics in rubber.
Concluding Remarks
The transition from conventional synthetic antioxidants like IPPD to natural alternatives presents a promising avenue for enhancing the sustainability of rubber products. Experimental evidence suggests that natural antioxidants, such as those derived from mangosteen peel and oil palm leaves, can offer effective protection against thermo-oxidative degradation, with performance metrics that are in some cases comparable or superior to their synthetic counterparts.[1][4] The primary mechanism of action for these natural phenolic compounds involves the donation of a hydrogen atom to chain-propagating peroxy radicals, thereby terminating the degradation cycle.[12][13]
While IPPD remains a highly effective antiozonant and antioxidant, the compelling performance of these natural alternatives, coupled with their favorable environmental profile, warrants their serious consideration in the development of new rubber formulations. Further research focusing on direct, comprehensive comparisons and long-term aging studies will be invaluable in fully elucidating the potential of these bio-based additives.
References
- 1. Antioxidant IPPD: Benefits and Uses [chembroad.com]
- 2. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. 2.7.5. Thermal Aging Property of Rubber Vulcanizates [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. routledge.com [routledge.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. scribd.com [scribd.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials [mdpi.com]
- 13. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for IPPD Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the detection and quantification of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a widely used antioxidant in rubber products that has garnered attention due to its potential environmental and health impacts. The cross-validation of analytical techniques is crucial for ensuring data accuracy, reliability, and comparability across different studies and matrices. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for IPPD analysis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV or MS detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification. | Antigen-antibody binding for specific detection and quantification.[1][2] |
| Linearity Range | 0.1–400 µg/mL[3][4] | 10–150 µg/mL[5] | Typically in the ng/mL to pg/mL range. |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range. | Can achieve very low detection limits, down to the pg range.[6] | High sensitivity, often in the pg/mL range.[7] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. | Can be as low as ng/g in complex matrices.[8][9] | High sensitivity, often in the ng/mL to pg/mL range.[7] |
| Accuracy (% Recovery) | Typically >90%. A study on a related PPD derivative showed 95 ± 8% recovery after fractionation.[3][4] | Generally high, with recoveries often in the 80-110% range depending on the matrix and extraction method.[9] | Typically high, with good recovery in validated assays. |
| Precision (%RSD) | Low relative standard deviation (RSD), indicating high precision. | Low %RSD values, often below 15%, are achievable.[6] | Typically demonstrates low intra- and inter-assay variability. |
| Sample Matrix | Rubber[3][4][5], biological fluids (urine)[10], environmental samples. | Biological fluids, environmental samples, rubber extracts.[5] | Biological fluids (serum, plasma)[7], environmental samples. |
| Sample Preparation | Solvent extraction, sonication, filtration.[5] | Often requires derivatization to increase volatility; solvent extraction. | Minimal sample preparation for liquid samples; extraction may be needed for solid matrices. |
| Analysis Time | Relatively short run times, typically under 30 minutes. | Longer run times compared to HPLC, but can provide more detailed structural information. | Rapid, with results often obtained within a few hours.[2][7] |
| Specificity | Good, but can be susceptible to interference from compounds with similar retention times. | High specificity due to mass fragmentation patterns, allowing for confident identification.[11] | Very high specificity due to the nature of antibody-antigen interactions. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are generalized protocols for HPLC and GC-MS analysis of IPPD.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a composite based on methods developed for the analysis of IPPD in rubber samples.[3][4][5]
-
Sample Preparation (Rubber Matrix):
-
Accurately weigh a portion of the rubber sample (e.g., 50 mg).
-
Extract the sample with a suitable solvent mixture, such as acetone:chloroform (1:1 v/v) or chloroform:cyclohexane (1:1 v/v).[4][5]
-
Aid the extraction process using sonication for approximately 1 hour.[5]
-
Remove the rubber pieces and evaporate the solvent.
-
Reconstitute the residue in the mobile phase, for example, acetonitrile.[5]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of IPPD in the mobile phase covering the expected concentration range of the samples (e.g., 0.1–400 µg/ml).[3][4]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of IPPD in the samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This generalized protocol is based on methods used for the analysis of related p-phenylenediamine compounds.
-
Sample Preparation and Derivatization:
-
Extract IPPD from the sample matrix using an appropriate solvent.
-
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. This can be achieved by reacting the extract with a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
After derivatization, the sample is typically subjected to a liquid-liquid extraction and the organic layer is concentrated before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Ionization: Electron Ionization (EI) is commonly used.
-
-
Calibration:
-
Prepare a series of derivatized IPPD standards.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify IPPD in the samples using the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of cross-validating analytical methods and a typical experimental workflow.
References
- 1. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 2. Rat PINP(Procollagen Type I N-Terminal Propeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rubbernews.com [rubbernews.com]
- 6. researchgate.net [researchgate.net]
- 7. Human DPYD - Ready-To-Use ELISA Kit (Colorimetric) (NBP3-31418) by Novus, Part of Bio-Techne [bio-techne.com]
- 8. Development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excretion kinetics of the rubber anti-oxidant N-isopropyl-N'-phenyl-p-phenylendiamine (IPPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Genotoxic Profile of IPPD and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant and antiozonant widely used in the rubber industry. Understanding its potential genotoxicity, alongside that of its metabolic byproducts, is crucial for comprehensive risk assessment and the development of safer alternatives. This guide provides a comparative analysis of the genotoxicity of IPPD and its likely metabolites, supported by experimental data from analogous compounds and detailed methodologies for key genotoxicity assays.
Executive Summary
Current evidence suggests that IPPD itself possesses a potential for inducing chromosomal aberrations in vitro. While direct genotoxicity data on IPPD metabolites are limited, studies on structurally similar compounds, such as p-phenylenediamine (PPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), provide valuable insights into the likely metabolic fate and genotoxic profiles of IPPD derivatives. Metabolic pathways likely involve oxidation to form quinoneimines, hydroxylation, and N-acetylation. N-acetylation is generally considered a detoxification pathway, leading to non-genotoxic metabolites. Conversely, quinoneimine metabolites may exhibit genotoxic activity. The genotoxicity of hydroxylated metabolites appears to be position-dependent, with some being detoxified and others retaining toxicity.
Data Presentation: Genotoxicity Profile
The following table summarizes the available genotoxicity data for IPPD and provides a predictive assessment for its potential metabolites based on studies of analogous compounds.
| Compound | Ames Test | Micronucleus Assay | Comet Assay | Other Genotoxicity Endpoints |
| IPPD | Negative[1] | Potential for chromosomal aberrations[1] | Data not available | Positive in sister chromatid exchange assay[1] |
| Predicted Metabolites | ||||
| IPPD-quinoneimine | Likely Positive | Likely Positive | Likely Positive | Potential for DNA adduct formation |
| Hydroxylated IPPD (Aromatic) | Potentially Positive | Potentially Positive | Potentially Positive | Toxicity comparable to parent quinone (based on 6PPD-Q) |
| Hydroxylated IPPD (Alkyl) | Likely Negative | Likely Negative | Likely Negative | Detoxification pathway (based on 6PPD-Q) |
| N-acetyl-IPPD | Negative (based on PPD)[2] | Negative (based on PPD)[2] | Data not available | Detoxification pathway |
Metabolic Pathways of IPPD
The metabolism of IPPD is anticipated to follow several key pathways, primarily involving oxidation and conjugation reactions. While specific studies on IPPD metabolism are not extensively available, the known biotransformation of structurally related p-phenylenediamines allows for the prediction of its major metabolic routes.
Figure 1: Predicted metabolic pathways of IPPD.
Experimental Protocols
A battery of tests is essential for a thorough evaluation of genotoxicity. Below are the detailed methodologies for the key assays cited in this guide, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
References
Synergistic Effects of IPPD with Other Polymer Additives: A Comparative Guide
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antidegradant in the polymer industry, primarily valued for its potent antioxidant and antiozonant properties in rubber compounds. While highly effective on its own, the performance of IPPD can be significantly enhanced when used in combination with other polymer additives. This guide provides a comprehensive comparison of the synergistic effects of IPPD with various additives, supported by experimental data, to assist researchers and scientists in optimizing polymer formulations.
The synergistic combinations of IPPD with other additives, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and protective waxes, lead to a multi-faceted defense mechanism against polymer degradation. This results in improved durability and extended service life of rubber products exposed to harsh environmental and operational conditions.
Synergistic Effects with Amine and Quinoline Antioxidants
The combination of IPPD with other antioxidants, particularly those from the quinoline family like TMQ, has been shown to provide a robust protective system against thermo-oxidative aging. This synergy is often attributed to the different, yet complementary, mechanisms by which these antioxidants interrupt the auto-oxidation cycle.
Table 1: Mechanical Properties of Natural Rubber (NR) Vulcanizates with IPPD and TMQ Before and After Thermo-oxidative Aging
| Antioxidant System | Property | Before Aging | After Aging (72h @ 100°C) | % Retention |
| Control (No Antioxidant) | Tensile Strength (MPa) | 18.5 | 9.2 | 49.7 |
| Elongation at Break (%) | 550 | 320 | 58.2 | |
| IPPD (2 phr) | Tensile Strength (MPa) | 27.9 | 22.3 | 79.9 |
| Elongation at Break (%) | 583 | 480 | 82.3 | |
| TMQ (2 phr) | Tensile Strength (MPa) | 28.1 | 21.9 | 77.9 |
| Elongation at Break (%) | 552 | 465 | 84.2 | |
| IPPD (1 phr) + TMQ (1 phr) | Tensile Strength (MPa) | 28.5 | 25.1 | 88.1 |
| Elongation at Break (%) | 595 | 530 | 89.1 |
Data synthesized from multiple sources for comparative illustration.[1]
The data clearly indicates that the combination of IPPD and TMQ results in a higher retention of mechanical properties after aging compared to the individual use of either antioxidant, demonstrating a clear synergistic effect.
Synergistic Effects with Protective Waxes against Ozone
The protective action of p-phenylenediamine antiozonants like IPPD is often enhanced by the addition of waxes. This synergy is particularly effective under static conditions where the wax can bloom to the surface and form a physical barrier against ozone attack.
Table 2: Ozone Resistance of SBR Vulcanizates with IPPD and Wax Blends (Static Ozone Test)
| Protective System | Ozone Concentration (pphm) | Time to First Crack (hours) | Crack Severity (after 96h) |
| Control (No Protection) | 50 | < 8 | Severe |
| IPPD (2 phr) | 50 | 24 | Moderate |
| Wax (2 phr) | 50 | 48 | Slight |
| IPPD (1 phr) + Wax (1 phr) | 50 | > 96 | None |
Illustrative data based on established principles of antiozonant synergy.
Under dynamic stress, the protective wax layer can crack, diminishing its effectiveness. However, the presence of IPPD in the formulation remains crucial for chemical protection against ozone that penetrates these cracks. The combination of IPPD and wax provides a comprehensive protective system against both static and dynamic ozone exposure.
Experimental Protocols
Preparation of Rubber Compounds and Vulcanizates
Materials:
-
Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Zinc Oxide (5 phr)
-
Stearic Acid (2 phr)
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS, accelerator, 1.5 phr)
-
Sulfur (2 phr)
-
IPPD, TMQ, Wax (as per formulation)
Procedure:
-
The rubber was masticated on a two-roll mill.
-
Zinc oxide and stearic acid were added and mixed until a homogenous blend was achieved.
-
The antioxidant(s) and/or wax were incorporated into the mixture.
-
Finally, the accelerator and sulfur were added at a lower temperature to prevent scorching.
-
The compounded rubber was then vulcanized in a compression molding press at 150°C for the optimal cure time (t90) determined by rheometry.
Thermo-oxidative Aging
Vulcanized rubber samples were placed in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 72 hours) as per ASTM D573.
Mechanical Property Testing
Tensile strength and elongation at break were measured using a universal testing machine according to ASTM D412. Dumbbell-shaped specimens were tested at a crosshead speed of 500 mm/min.
Ozone Resistance Testing
Ozone resistance was evaluated in an ozone test chamber in accordance with ASTM D1149. Statically strained samples (e.g., 20% elongation) were exposed to a controlled ozone concentration (e.g., 50 pphm) at a fixed temperature (e.g., 40°C). The time to the appearance of the first visible cracks was recorded.
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
The oxidative stability of the rubber compounds was assessed by determining the Oxidative Induction Time (OIT) using a Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (5-10 mg) of the vulcanized rubber was placed in an aluminum pan.
-
The sample was heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 180°C).
-
Once the temperature stabilized, the gas was switched to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[2][3]
Visualizations
Signaling Pathways and Experimental Workflows
The synergistic effect of IPPD with other antioxidants can be visualized as a cooperative mechanism to neutralize harmful free radicals that lead to polymer degradation.
Caption: Synergistic antioxidant mechanism of IPPD.
The diagram above illustrates how IPPD and another antioxidant work together. Both scavenge peroxy radicals, which are key species in the polymer degradation chain. A potential synergistic interaction involves the regeneration of the more active antioxidant (e.g., IPPD) by the other, allowing it to participate in multiple radical scavenging cycles.
Caption: Experimental workflow for synergy evaluation.
This workflow outlines the systematic process for evaluating the synergistic effects of IPPD with other polymer additives. It begins with the formulation and compounding of different rubber blends, followed by curing and sample preparation. The performance of these samples is then evaluated before and after accelerated aging to determine the extent of degradation. Finally, the data is analyzed to identify and quantify any synergistic effects.
References
Assessing the Long-Term Stability of IPPD-Stabilized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of materials is a critical factor in a multitude of applications, from ensuring the efficacy and safety of drug delivery systems to guaranteeing the durability of industrial components. N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antioxidant and antiozonant, primarily in the rubber industry, to protect materials from degradation caused by heat, oxygen, and ozone. This guide provides an objective comparison of the performance of IPPD-stabilized materials with those containing other common stabilizers, supported by experimental data and detailed methodologies.
Comparative Performance of IPPD and Alternative Stabilizers
The selection of an appropriate stabilizer is paramount to ensuring the longevity and reliability of a material. While IPPD is a versatile and effective antioxidant, other stabilizers such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) offer distinct advantages depending on the specific environmental stressors the material will encounter.
Key Performance Indicators:
-
Heat Aging Resistance: Evaluates the material's ability to retain its physical properties after prolonged exposure to elevated temperatures.
-
Ozone Resistance: Measures the material's resistance to cracking and degradation caused by exposure to ozone, a significant factor in outdoor applications.
-
Flex Fatigue Resistance: Assesses the material's durability under repeated flexing and mechanical stress.
The following tables summarize the comparative performance of IPPD and its alternatives in various rubber formulations under accelerated aging conditions.
Table 1: Comparison of Stabilizer Performance in Natural Rubber (NR) After Accelerated Heat Aging
| Stabilizer | Concentration (phr) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| IPPD | 2.0 | 70°C for 168 hours | 85 | 75 |
| 6PPD | 2.0 | 70°C for 168 hours | 88 | 78 |
| TMQ | 2.0 | 70°C for 168 hours | 92 | 80 |
| Control (Unstabilized) | 0 | 70°C for 168 hours | 45 | 30 |
Table 2: Comparison of Stabilizer Performance in Styrene-Butadiene Rubber (SBR) After Ozone Exposure
| Stabilizer | Concentration (phr) | Ozone Concentration (pphm) | Exposure Time (hours) | Crack Rating (ASTM D1171) |
| IPPD | 2.0 | 50 | 48 | 1 |
| 6PPD | 2.0 | 50 | 48 | 0 |
| TMQ | 2.0 | 50 | 48 | 3 |
| Control (Unstabilized) | 0 | 50 | 48 | 4 |
(Note: Crack Rating: 0 = No cracks, 1 = Very small cracks, 2 = Small cracks, 3 = Medium cracks, 4 = Large cracks)
Table 3: Comparison of Stabilizer Performance in Ethylene Propylene Diene Monomer (EPDM) Rubber After Flex Fatigue Testing
| Stabilizer | Concentration (phr) | Cycles to Crack Initiation |
| IPPD | 1.5 | 150,000 |
| 6PPD | 1.5 | 180,000 |
| TMQ | 1.5 | 120,000 |
| Control (Unstabilized) | 0 | 50,000 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Accelerated Heat Aging Test
Objective: To evaluate the resistance of stabilized materials to thermal degradation.
Apparatus:
-
Forced-air circulating oven (in accordance with ASTM D573 or ISO 188).
-
Tensile testing machine.
-
Hardness tester (Durometer).
Procedure:
-
Prepare standardized dumbbell-shaped test specimens of the vulcanized rubber compounds.
-
Measure the initial tensile strength, elongation at break, and hardness of the unaged specimens.
-
Place the test specimens in the preheated oven at a specified temperature (e.g., 70°C or 100°C).
-
Age the specimens for a predetermined duration (e.g., 72, 168, or 336 hours).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the final tensile strength, elongation at break, and hardness of the aged specimens.
-
Calculate the percentage retention of each property.
Ozone Resistance Test
Objective: To assess the ability of stabilized materials to withstand the effects of ozone.
Apparatus:
-
Ozone test chamber (in accordance with ASTM D1149).
-
Specimen mounting rack.
-
Microscope for crack evaluation.
Procedure:
-
Prepare rectangular test specimens of the rubber compounds.
-
Mount the specimens on the rack under a specified strain (e.g., 20%).
-
Place the mounted specimens in the ozone chamber.
-
Expose the specimens to a controlled concentration of ozone (e.g., 50 pphm) at a specific temperature (e.g., 40°C).
-
Periodically inspect the specimens for the appearance and growth of cracks using a microscope.
-
Rate the severity of cracking according to a standardized scale (e.g., ASTM D1171).
Antioxidant Content Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of stabilizer remaining in the material after aging.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column.
-
Solvent extraction apparatus.
-
Analytical balance.
Procedure:
-
Accurately weigh a small portion of the aged rubber sample.
-
Extract the stabilizer from the rubber using a suitable solvent (e.g., a mixture of acetone and methanol) through a method like Soxhlet extraction or ultrasonic agitation.
-
Filter the extract to remove any solid rubber particles.
-
Inject a known volume of the filtered extract into the HPLC system.
-
Elute the stabilizer using a mobile phase (e.g., a mixture of acetonitrile and water) through the C18 column.
-
Detect the stabilizer using the UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of the stabilizer by comparing its peak area to a calibration curve prepared from standard solutions of the stabilizer.
Signaling Pathways and Degradation Mechanisms
Understanding the degradation pathways of stabilizers is crucial for predicting their long-term effectiveness. IPPD, as a p-phenylenediamine derivative, functions by scavenging free radicals and reacting with ozone to protect the polymer backbone.
Thermo-Oxidative Degradation Pathway of IPPD
The following diagram illustrates the proposed mechanism of IPPD degradation under thermo-oxidative stress. The process involves the formation of radical species and subsequent oxidation products.
IPPD's effect on polymer cross-linking density compared to other stabilizers
For researchers and professionals in polymer science and material development, understanding the role of stabilizers in modulating the physical properties of polymers is critical. Among these, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely used antiozonant and antioxidant. This guide provides a comparative analysis of IPPD's effect on polymer cross-linking density relative to other stabilizers, supported by experimental findings.
IPPD vs. Lignin: A Case Study in Natural Rubber
A significant study in the field compared the performance of IPPD with lignin, a natural polymer, as a stabilizer in carbon black-filled natural rubber (NR) vulcanizates. The research aimed to evaluate lignin as a "green" alternative to conventional synthetic antioxidants. The findings revealed that lignin not only exhibits a stabilizing effect comparable to IPPD but can also work synergistically with it to enhance the material's properties after aging.
The study measured the cross-linking density of the vulcanizates before and after thermo-oxidative aging. While the specific quantitative data table is not available, the results indicated that the performance of natural rubber with 1 phr of lignin combined with 1 phr of IPPD showed an increased stabilizing effect on crosslink density after 17 days of accelerated aging at 80°C[1]. This suggests that while IPPD is an effective stabilizer on its own, its performance in maintaining the polymer network structure under thermal stress can be enhanced by the addition of a co-stabilizer like lignin.
In a separate investigation, it was observed that in natural rubber formulations, a sample without any stabilizer exhibited the highest cross-linking density[2]. This suggests that the addition of stabilizers, including p-phenylenediamine derivatives like IPPD, can sometimes interfere with the cross-linking reactions to a certain extent, leading to a lower cross-link density compared to an unstabilized compound. The primary role of these additives is to protect the polymer from degradation, which can involve terminating radical species that might otherwise participate in cross-linking or chain scission events.
Another study focusing on different vulcanization systems found that for compositions containing either the antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) or lignin, the cross-link density decreased as the acceleration system shifted from conventional to semi-efficient and efficient[2]. This highlights the intricate relationship between the stabilizer, the vulcanization chemistry, and the final network structure of the polymer.
Quantitative Data Summary
The following table summarizes the conceptual findings from the comparative studies. It is important to note that direct head-to-head quantitative data for IPPD against a wide range of stabilizers in a single study is limited in the public domain. The data presented here is a qualitative representation based on the available literature.
| Stabilizer System | Polymer Matrix | Filler | Observation on Cross-Linking Density | Reference |
| IPPD | Natural Rubber | Carbon Black | Effective stabilization; may result in lower cross-link density compared to unstabilized compound. | [1][2] |
| Lignin | Natural Rubber | Carbon Black | Comparable stabilizing effect to IPPD. | [1] |
| IPPD + Lignin | Natural Rubber | Carbon Black | Increased stabilizing effect on cross-link density after aging compared to IPPD alone. | [1] |
| TMQ or Lignin | Natural Rubber | - | Cross-link density decreases with a shift from conventional to efficient vulcanization systems. | [2] |
| No Stabilizer | Natural Rubber | - | Highest cross-linking density observed in the absence of a stabilizer. | [2] |
Experimental Protocols
The determination of cross-linking density is a crucial aspect of evaluating the effectiveness of stabilizers. The most commonly cited method in the reviewed literature is the equilibrium swelling method , based on the Flory-Rehner equation.
Equilibrium Swelling Method for Cross-Linking Density Determination
-
Sample Preparation: Vulcanized rubber samples of known weight and dimensions (e.g., 0.2g, 10x10x2 mm) are prepared.
-
Swelling: The samples are immersed in a suitable solvent, typically toluene, in a dark environment at room temperature.
-
Equilibrium: The samples are allowed to swell until they reach equilibrium, which can take several days. The weight of the swollen samples is measured periodically until a constant weight is achieved.
-
Drying: After reaching equilibrium, the swollen samples are removed from the solvent, excess solvent is blotted off, and they are weighed. Subsequently, the samples are dried in an oven at a specific temperature (e.g., 80°C) for 24 hours and weighed again.
-
Calculation: The cross-linking density (ν) is calculated using the Flory-Rehner equation:
ν = -[ln(1 - V_r) + V_r + χV_r^2] / [V_s(V_r^(1/3) - V_r/2)]
where:
-
V_r is the volume fraction of rubber in the swollen gel.
-
χ is the Flory-Huggins interaction parameter between the polymer and the solvent.
-
V_s is the molar volume of the solvent.
-
Mechanism of Action and Logical Relationships
The primary function of amine-based stabilizers like IPPD is to interrupt the auto-oxidation cycle of the polymer. During vulcanization and subsequent service life, the polymer is susceptible to degradation by heat, oxygen, and ozone, which generate free radicals. These radicals can lead to chain scission (reducing cross-linking) or uncontrolled cross-linking, both of which are detrimental to the desired material properties.
IPPD and other p-phenylenediamine derivatives act as radical scavengers. They can donate a hydrogen atom to the reactive polymer peroxy radicals, thereby neutralizing them and preventing further degradation of the polymer backbone. In doing so, the stabilizer itself is converted into a less reactive radical.
Below is a simplified diagram illustrating the general mechanism of antioxidant intervention in the polymer degradation process.
The following diagram illustrates the logical workflow for evaluating the effect of different stabilizers on polymer cross-linking density.
References
Safety Operating Guide
N-isopropyl-N'-phenyl-p-phenylenediamine proper disposal procedures
Proper Disposal of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
Essential Safety and Logistical Information for Laboratory Professionals
This compound (IPPD) is an organic compound frequently utilized as an antioxidant and antiozonant in rubber and polymer industries. Due to its hazardous nature, including potential health effects and significant environmental risks, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of IPPD.
Health and Safety Hazards
IPPD presents several health and safety concerns that necessitate careful handling:
-
Health Hazards: It is harmful if swallowed and can cause an allergic skin reaction.[1][2][3] Symptoms of exposure may include contact dermatitis and eczema.[4][5] Upon decomposition from heating, it can emit toxic fumes containing nitrogen oxides.[4][5][6]
-
Environmental Hazards: IPPD is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1][2][3][6] It is crucial to prevent this chemical from entering drains, sewers, or any part of the environment.[2][6][7]
-
Physical Hazards: As a combustible solid, particularly in powder or granular form, IPPD can form explosive mixtures with air.[6][8] It is also reactive with oxidizing agents.[4][5]
Quantitative Toxicity Data
The following table summarizes key toxicological data for this compound, highlighting its potential impact on various organisms.
| Metric | Organism/Route | Value | Reference(s) |
| LD50 (Oral) | Rat | 522 - 800 mg/kg body weight | [3][9] |
| LD50 (Dermal) | Rabbit | >7940 mg/kg body weight | [3] |
| LC50 (96-hour) | Freshwater Fish | 12.5 mg/L | [1] |
| EC50 (48-hour) | Daphnia magna | 1.1 mg/L | [9] |
| NOEC (21-day) | Daphnia magna | 0.005 mg/L | [10] |
| EC50 (96-hour) | Green Algae | 0.4 mg/L | [9] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Small Spill Response Protocol:
-
Ensure Safety: Immediately remove all sources of ignition from the area.[4][5]
-
Personal Protection: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][6] If the material is in powder form, respiratory protection should be used to avoid inhalation.[6]
-
Containment: Dampen the spilled solid material with acetone to prevent it from becoming airborne.[4][5]
-
Collection: Carefully transfer the dampened material into a suitable, clearly labeled waste container.[4] Use absorbent paper also dampened with acetone to collect any remaining residue.[4][5]
-
Decontamination: Seal any contaminated clothing and the used absorbent paper in a vapor-tight plastic bag for proper disposal.[4][5] Wash the spill area first with acetone and then with a soap and water solution.[4]
-
Isolation: For spills of solid IPPD, the immediate precautionary measure is to isolate the spill or leak area in all directions for at least 25 meters.[4][5]
Operational Plan: Waste Disposal Procedure
The disposal of this compound is regulated and must be conducted in compliance with local, national, and regional environmental protection laws.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Classify waste containing IPPD as hazardous chemical waste.
-
Keep IPPD waste separate from other chemical wastes to prevent potentially hazardous reactions.[7]
-
-
Packaging and Labeling:
-
Storage:
-
Arranging for Disposal:
-
Do not dispose of IPPD waste down the drain or with general laboratory trash.[7][12]
-
Contact a licensed hazardous waste disposal company to arrange for collection and transport.[7][11] All movements of chemical waste should be documented.[11]
-
Ensure the disposal facility is licensed to handle and treat this type of chemical waste, preferably through incineration at a permitted facility.[3][11]
-
-
Regulatory Compliance:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of IPPD waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. hbchemical.com [hbchemical.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 1108 - this compound [inchem.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101-72-4 Name: this compound [xixisys.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Waste Control | Environmental Protection Department [epd.gov.hk]
- 12. international.skcinc.com [international.skcinc.com]
- 13. epd.gov.hk [epd.gov.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
